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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromobutyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-Bromobutyl)-1H-pyrazole is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromobutyl)-1H-pyrazole is a bifunctional molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure incorporates a pyrazole ring, a well-established pharmacophore present in numerous approved drugs, and a reactive bromobutyl chain.[1] This unique combination allows for its use as a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications.[1][3] The pyrazole moiety offers a stable aromatic core with specific electronic properties, while the terminal bromine atom on the butyl chain provides a reactive handle for various nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the core chemical properties of 1-(4-Bromobutyl)-1H-pyrazole, including its synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug discovery settings.

Molecular and Physicochemical Properties

The fundamental properties of 1-(4-Bromobutyl)-1H-pyrazole are summarized in the table below. These values are crucial for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₇H₁₁BrN₂[4]
Molecular Weight 203.08 g/mol [4]
CAS Number 1152875-99-4[4]
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solidInferred from related N-alkylpyrazoles
Boiling Point Not experimentally determined; predicted to be >200 °CInferred from related N-alkylpyrazoles
Melting Point Not experimentally determined
Solubility Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and sparingly soluble in water.Inferred from structural features

Synthesis of 1-(4-Bromobutyl)-1H-pyrazole

The most common and efficient method for the synthesis of 1-(4-Bromobutyl)-1H-pyrazole is the N-alkylation of pyrazole with a suitable four-carbon electrophile.[5] A standard and reliable approach involves the reaction of pyrazole with 1,4-dibromobutane in the presence of a base.

Reaction Principle

The synthesis is based on the deprotonation of the acidic N-H proton of the pyrazole ring by a base to form the pyrazolate anion.[6] This potent nucleophile then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a nucleophilic substitution reaction (SN2). By using an excess of 1,4-dibromobutane, the formation of the undesired bis-alkylation product (1,4-di(pyrazol-1-yl)butane) is minimized.

Experimental Protocol: Synthesis of 1-(4-Bromobutyl)-1H-pyrazole

Materials:

  • Pyrazole

  • 1,4-Dibromobutane (excess, e.g., 3-5 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of pyrazole in acetonitrile or DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0 °C for higher reactivity).

  • Addition of Alkylating Agent: Add an excess of 1,4-dibromobutane to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-bromobutyl)-1H-pyrazole.

Caption: Workflow for the synthesis of 1-(4-Bromobutyl)-1H-pyrazole.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the butyl chain protons.

  • Pyrazole Protons:

    • H-3 and H-5 protons of the pyrazole ring are expected to appear as distinct signals in the aromatic region, likely between δ 7.5 and 7.8 ppm.

    • The H-4 proton should appear as a triplet at a more upfield position, around δ 6.2-6.4 ppm.

  • Butyl Chain Protons:

    • The methylene group attached to the pyrazole nitrogen (N-CH₂) is expected to be a triplet around δ 4.1-4.3 ppm.

    • The methylene group attached to the bromine atom (CH₂-Br) should appear as a triplet in the region of δ 3.4-3.6 ppm.

    • The two central methylene groups of the butyl chain will appear as multiplets in the upfield region, likely between δ 1.8 and 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Carbons:

    • C-3 and C-5 carbons are expected to resonate at around δ 138-140 ppm.

    • The C-4 carbon should appear at a more shielded position, around δ 105-107 ppm.

  • Butyl Chain Carbons:

    • The N-CH₂ carbon is predicted to be around δ 50-52 ppm.

    • The CH₂-Br carbon is expected at approximately δ 32-34 ppm.

    • The two internal methylene carbons will likely appear in the range of δ 28-32 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • C-H stretching (aromatic): ~3100-3150 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=N and C=C stretching (pyrazole ring): ~1400-1600 cm⁻¹

  • C-N stretching: ~1200-1300 cm⁻¹

  • C-Br stretching: ~550-650 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine would be indicated by the isotopic pattern of the molecular ion (M⁺ and M+2 peaks of approximately equal intensity). Common fragmentation pathways would likely involve cleavage of the butyl chain and loss of bromine.

Chemical Reactivity

The reactivity of 1-(4-Bromobutyl)-1H-pyrazole is dictated by its two key functional components: the pyrazole ring and the terminal alkyl bromide.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable.[6] The N-1 substitution with the butyl group prevents reactions at this nitrogen. The electron-withdrawing nature of the two nitrogen atoms deactivates the pyrazole ring towards electrophilic substitution compared to benzene, with any substitution preferentially occurring at the C-4 position.

Reactivity of the Bromobutyl Chain

The primary alkyl bromide is the most reactive site for synthetic transformations. It readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the butyl chain.

Reactivity cluster_0 Reactions at the Bromobutyl Chain (SN2) cluster_1 Potential Reactions at the Pyrazole Ring Start 1-(4-Bromobutyl)-1H-pyrazole Pyrazole Ring Bromobutyl Chain Azide Azide (N₃⁻) Start:f1->Azide forms Azide derivative Cyanide Cyanide (CN⁻) Start:f1->Cyanide forms Nitrile derivative Amine Amine (R₂NH) Start:f1->Amine forms Amine derivative Thiol Thiol (RS⁻) Start:f1->Thiol forms Thioether derivative Alkoxide Alkoxide (RO⁻) Start:f1->Alkoxide forms Ether derivative Electrophilic Electrophilic Substitution (e.g., Halogenation, Nitration at C4) Start:f0->Electrophilic less favorable

Caption: Reactivity map of 1-(4-Bromobutyl)-1H-pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of 1-(4-Bromobutyl)-1H-pyrazole makes it a valuable scaffold for the synthesis of novel compounds in drug discovery. The pyrazole core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[9] The butyl linker allows for the attachment of various pharmacophores or functional groups to explore structure-activity relationships (SAR).

Potential applications include the synthesis of:

  • Enzyme Inhibitors: The pyrazole moiety can act as a hydrogen bond donor or acceptor, while the functionalized side chain can be designed to interact with specific pockets of an enzyme's active site.[9]

  • Receptor Ligands: By attaching appropriate functionalities to the butyl chain, ligands for various receptors can be synthesized and their binding affinities evaluated.

  • PROTACs and Molecular Glues: The terminal reactive group can be used to link the pyrazole-containing molecule to other moieties, for example, in the design of proteolysis-targeting chimeras (PROTACs).

  • Bioimaging Probes: Fluorescent dyes or other reporter groups can be attached to the butyl chain to create probes for biological imaging.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-Bromobutyl)-1H-pyrazole is not widely available, its handling precautions can be inferred from related compounds such as N-alkylpyrazoles and bromoalkanes.

  • General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Toxicity: The toxicological properties have not been fully investigated. N-alkylated pyrazoles can have varying degrees of toxicity.[9][10] Bromoalkanes can be irritants and may have other health effects. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1-(4-Bromobutyl)-1H-pyrazole is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the differential reactivity of its pyrazole ring and bromobutyl chain allow for the creation of a diverse library of compounds for biological screening. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of pyrazoles and alkyl halides. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. 2022. [Link]

  • Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. [Link]

  • Norman, N. J. et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022 , 87 (15), 10018-10025. [Link]

  • Al-Mokhanam, A. A. et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules2024 , 29 (23), 5603. [Link]

  • Hassan, A. S. et al. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules2016 , 21 (10), 1374. [Link]

  • ResearchGate. Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 2022. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. 2012. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 2022. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. 2018. [Link]

  • ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. 2002. [Link]

  • PubChem. 1-butyl-1H-pyrazole. [Link]

  • ResearchGate. Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. 2015. [Link]

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. 2013.
  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. 2024. [Link]

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. 2011. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. 2015. [Link]

  • PubChem. 1-butyl-1H-pyrazole-5-carboxylic acid. [Link]

  • PubMed. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. 2015. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. Figure . Theoretical and experimental FTIR spectra of -methyl - 2019. [Link]

  • PubChem. 1-tert-Butyl-1H-pyrazole. [Link]

  • GitHub. rxn4chemistry/rxn-ir-to-structure. [Link]

  • University of Edinburgh. Development of high-throughput ATR-FTIR technology for rapid triage of brain cancer. 2019. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Link]

  • ResearchGate. A Preliminary Study of FTIR Spectroscopy as a Potential Non-Invasive Screening Tool for Pediatric Precursor B Lymphoblastic Leukemia. 2022. [Link]

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Exploratory

An In-Depth Technical Guide to the 13C NMR Analysis of 1-(4-Bromobutyl)-1H-pyrazole

This guide provides a comprehensive technical overview of the principles and practices involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromobutyl)-1H-pyrazole. It is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the 13C Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromobutyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization and structural elucidation.

Introduction: The Role of 13C NMR in Structural Analysis

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] For a novel or synthesized compound like 1-(4-Bromobutyl)-1H-pyrazole, 13C NMR is indispensable for confirming its structure. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, and the chemical shift of that signal offers profound insights into its local electronic environment.[2][3] This guide will delve into the theoretical prediction of the 13C NMR spectrum for this specific molecule, outline a robust experimental protocol for data acquisition, and detail the interpretation of the resulting spectral data.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of 1-(4-Bromobutyl)-1H-pyrazole consists of two key moieties: a pyrazole ring and a 4-bromobutyl chain attached to one of the nitrogen atoms. The chemical environment of each carbon atom is influenced by factors such as hybridization (sp2 or sp3), proximity to electronegative atoms (nitrogen and bromine), and the aromaticity of the pyrazole ring.[3]

Visualizing the Structure for NMR Assignment

To facilitate a clear discussion of the 13C NMR spectrum, the carbon atoms in 1-(4-Bromobutyl)-1H-pyrazole are systematically numbered.

Caption: Molecular structure of 1-(4-Bromobutyl)-1H-pyrazole with carbon numbering for NMR assignment.

Theoretical Chemical Shift Predictions

The expected chemical shifts for each carbon atom can be predicted by considering the contributions of the pyrazole and bromobutane fragments.

  • Pyrazole Ring Carbons (C3, C4, C5): The carbons of the pyrazole ring are sp2 hybridized and part of an aromatic system, placing their signals in the downfield region of the spectrum, typically between 100 and 150 ppm.[4][5] The exact chemical shifts are influenced by the nitrogen atoms. For unsubstituted pyrazole, the C3/C5 carbons appear around 134 ppm and the C4 carbon at approximately 105 ppm. In our target molecule, the attachment of the butyl chain to N1 will slightly alter these values.

  • Butyl Chain Carbons (C1', C2', C3', C4'):

    • C1': This carbon is directly attached to a nitrogen atom of the pyrazole ring, which will cause a significant downfield shift.

    • C4': This carbon is bonded to the electronegative bromine atom, resulting in a downfield shift. The effect of the bromine atom on the chemical shift decreases with increasing distance.[6][7]

    • C2' and C3': These methylene carbons will appear in the typical alkane region, with their shifts influenced by their proximity to the nitrogen and bromine atoms.

Predicted Chemical Shift Ranges

Carbon AtomHybridizationInfluencing FactorsPredicted Chemical Shift (ppm)
C3sp2Aromatic ring, adjacent to two N atoms~138-140
C4sp2Aromatic ring~105-107
C5sp2Aromatic ring, adjacent to N atom~128-130
C1'sp3Attached to N of pyrazole~48-52
C2'sp3Alkyl chain~29-32
C3'sp3Alkyl chain~30-33
C4'sp3Attached to Br~32-35[8]

Note: These are estimated ranges and can be influenced by the solvent used for the analysis.

Experimental Protocol for 13C NMR Data Acquisition

A meticulously executed experimental protocol is crucial for obtaining a high-quality 13C NMR spectrum. This self-validating system ensures reproducibility and accuracy.

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample Dissolve 10-50 mg of 1-(4-Bromobutyl)-1H-pyrazole in ~0.6-0.7 mL of deuterated solvent filter Filter sample if particulates are present sample->filter transfer Transfer solution to a clean, dry 5 mm NMR tube filter->transfer instrument Insert NMR tube into the spectrometer transfer->instrument setup Load standard 13C acquisition parameters instrument->setup tune Tune and match the probe setup->tune acquire Acquire the 13C spectrum with proton decoupling tune->acquire ft Apply Fourier Transform acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the solvent peak baseline->reference

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology

  • Sample Preparation:

    • Rationale: Proper sample preparation is fundamental to obtaining a high-resolution spectrum. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte peaks.

    • Protocol:

      • Weigh approximately 20-50 mg of 1-(4-Bromobutyl)-1H-pyrazole. The natural abundance of 13C is low (~1.1%), so a reasonably concentrated sample is required for a good signal-to-noise ratio in a shorter acquisition time.[3]

      • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is a common choice for many organic molecules. The deuterium lock signal from the solvent is used by the spectrometer to maintain a stable magnetic field.

      • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

      • Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be sufficient to be within the detection region of the NMR probe.

  • Instrument Setup and Data Acquisition:

    • Rationale: Modern NMR spectrometers offer a suite of automated and manual setup procedures to optimize data quality.

    • Protocol:

      • Insert the NMR tube into the spinner and place it in the NMR magnet.

      • Load a standard proton-decoupled 13C NMR experiment. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2]

      • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity, which is essential for sharp spectral lines.

      • Tune and match the 13C probe to the sample to ensure efficient transfer of radiofrequency power.

      • Set the acquisition parameters. Key parameters include:

        • Spectral Width: Sufficient to encompass all expected carbon signals (e.g., 0-220 ppm).[1]

        • Acquisition Time: Typically 1-2 seconds.

        • Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the carbon nuclei.

        • Number of Scans: Due to the low sensitivity of 13C, a larger number of scans (e.g., 128 to 1024 or more) is often necessary to achieve an adequate signal-to-noise ratio.

      • Initiate the data acquisition.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay or FID) must be mathematically processed to generate the final spectrum.

    • Protocol:

      • Apply a weighting function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio, at the expense of a slight broadening of the peaks.

      • Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

      • Phase the spectrum to ensure all peaks are in the absorptive mode.

      • Apply a baseline correction to obtain a flat baseline.

      • Reference the spectrum. The solvent peak is typically used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[9]

Interpretation of the 13C NMR Spectrum

The processed 13C NMR spectrum of 1-(4-Bromobutyl)-1H-pyrazole is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The analysis involves assigning each peak in the spectrum to a specific carbon atom in the structure based on its chemical shift.

Expected Spectral Features:

  • Downfield Region (100-150 ppm): Three peaks corresponding to the sp2 hybridized carbons of the pyrazole ring (C3, C4, and C5).

  • Mid-field Region (30-60 ppm): Two peaks representing the carbons directly attached to the heteroatoms: C1' (adjacent to nitrogen) and C4' (adjacent to bromine).

  • Upfield Region (20-40 ppm): Two peaks for the remaining methylene carbons of the butyl chain (C2' and C3').

Advanced NMR techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can be employed to differentiate between CH, CH2, and CH3 groups, which would further confirm the assignments of the butyl chain carbons.[1]

Conclusion

The 13C NMR analysis of 1-(4-Bromobutyl)-1H-pyrazole is a critical step in its structural verification. By understanding the theoretical basis for the chemical shifts, following a rigorous experimental protocol, and carefully interpreting the resulting spectrum, researchers can confidently confirm the identity and purity of this compound. This in-depth guide provides the necessary framework for scientists to successfully apply this powerful analytical technique in their research and development endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

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Foundational

Technical Guide: Mass Spectrometry Profiling of 1-(4-Bromobutyl)-1H-pyrazole

The following is an in-depth technical guide on the Mass Spectrometry of 1-(4-Bromobutyl)-1H-pyrazole. Executive Summary & Chemical Context This guide details the mass spectrometric behavior of 1-(4-Bromobutyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the Mass Spectrometry of 1-(4-Bromobutyl)-1H-pyrazole.

Executive Summary & Chemical Context

This guide details the mass spectrometric behavior of 1-(4-Bromobutyl)-1H-pyrazole (C₇H₁₁BrN₂), a critical alkylating intermediate often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds.

Unlike simple aromatic halides, this molecule possesses a nucleophilic pyrazole ring tethered to an electrophilic alkyl bromide via a flexible butyl chain. This structural duality creates unique ionization and fragmentation behaviors—specifically the propensity for gas-phase intramolecular cyclization —which can confound standard library matching.

This document provides a self-validating protocol for identifying this compound, distinguishing it from impurities (e.g., hydrolysis products, dimers), and interpreting its isotopic signature with high confidence.

Physicochemical Profile
PropertyValueNotes
Formula C₇H₁₁BrN₂
Exact Mass (⁷⁹Br) 202.0106 DaMonoisotopic peak
Exact Mass (⁸¹Br) 204.0085 DaM+2 peak
Isotope Ratio 1 : 1Distinctive Bromine doublet
LogP (Predicted) ~2.1Suitable for Reverse Phase LC

The Bromine Signature: Isotopic Validation

The first step in validating 1-(4-Bromobutyl)-1H-pyrazole is confirming the presence of the bromine atom. Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in a "twin tower" peak pattern of nearly equal intensity separated by 2 Da.

Theoretical Isotope Distribution (ESI+)
Ion Speciesm/z (Theoretical)Relative AbundanceAssignment
[M+H]⁺ (⁷⁹Br) 203.018 100% Base Peak A
[M+H]⁺ (⁸¹Br) 205.016 ~98% Base Peak B
[M+H+1]⁺ (¹³C) 204.021~7.7%Carbon satellite of A

Analyst Note: If the M+2 peak (m/z 205) is significantly lower than 90% of the M peak, suspect contamination with a non-brominated impurity (e.g., the des-bromo analog or hydrolysis product).

Fragmentation Mechanisms & Pathways

The fragmentation of 1-(4-Bromobutyl)-1H-pyrazole is driven by the stability of the pyrazole ring and the lability of the C-Br bond.

Electrospray Ionization (ESI-MS/MS)

In positive ESI, the molecule protonates on the pyridinic nitrogen (N2) of the pyrazole ring. Upon Collision Induced Dissociation (CID), two competing pathways emerge:

  • Pathway A: Direct C-Br Cleavage (Heterolytic)

    • Loss of neutral HBr is rare in ESI. Instead, we often see the loss of the bromine radical or heterolytic cleavage if the charge is stabilized.

    • However, the most dominant pathway is often Pathway B .

  • Pathway B: Intramolecular Cyclization (The "Scorpion" Effect)

    • The flexible butyl chain allows the nucleophilic N2 nitrogen to attack the carbon bearing the bromine (C4 of the butyl chain).

    • This expels Br⁻ (neutral loss 80/82 in positive mode context) and forms a stable, bicyclic pyrazolo[1,2-a]pyridazinium cation.

    • Diagnostic Ion: m/z 123.09 (C₇H₁₁N₂⁺).

Electron Ionization (EI)

In GC-MS (EI), the molecular ion (M⁺•) is observed at 202/204.

  • m/z 123: Loss of Br• (M - 79).

  • m/z 69: Pyrazole ring cation (C₃H₅N₂⁺) formed by cleavage of the butyl chain.

  • m/z 135/137: Bromobutyl cation (⁺CH₂CH₂CH₂CH₂Br) – rare due to charge retention on the nitrogen heterocycle.

Visualization: Fragmentation Pathways

The following diagram illustrates the logical flow of fragmentation, highlighting the cyclization event which is a critical quality attribute (CQA) for structural confirmation.

FragmentationPathway cluster_legend Legend M_Protonated [M+H]+ Precursor m/z 203 / 205 (1:1 Ratio) Cyclic_TS Transition State: Intramolecular N-attack on C-Br M_Protonated->Cyclic_TS CID Energy Fragment_69 Pyrazole Cation (Chain Loss) m/z 69.05 M_Protonated->Fragment_69 C-N Bond Cleavage Fragment_123 Bicyclic Cation (Pyrazolo[1,2-a]pyridazinium) m/z 123.09 Cyclic_TS->Fragment_123 - HBr (80/82 Da) Dominant Pathway Neutral_Br Neutral Loss: HBr or Br radical key1 Precursor Ion key2 Diagnostic Fragment

Figure 1: Proposed ESI fragmentation pathway showing the formation of the diagnostic bicyclic cation at m/z 123.

Experimental Protocol: LC-MS/MS

This protocol is designed to minimize in-source degradation while maximizing sensitivity.

Sample Preparation
  • Solvent: Acetonitrile (MeCN) is preferred over Methanol to prevent potential nucleophilic substitution of the bromine during storage.

  • Concentration: Prepare a 1 mg/mL stock in MeCN. Dilute to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid for injection.

Chromatography Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Time (min)% BEvent
0.05Equilibration
1.05Injection
6.095Gradient Ramp
7.095Wash
7.15Re-equilibration
Mass Spectrometry Parameters (QQQ/Q-TOF)
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100 V (Keep moderate to prevent in-source loss of Br).

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Targeted (m/z 123): 20–25 eV.

Troubleshooting & Impurity Analysis

Common synthesis byproducts can mimic the target or co-elute.

ImpurityStructure/OriginMS Signature
Hydrolysis Product 1-(4-Hydroxybutyl)-pyrazole[M+H]⁺ = 141. No Br isotope pattern.
Dimer Bis(pyrazole)butane[M+H]⁺ = 191 (approx). Formed by double substitution.
Elimination Product 1-(But-3-enyl)-pyrazole[M+H]⁺ = 123. Warning: Isomeric with the fragment ion. Distinguish by retention time (elutes earlier than target).

Critical Check: The elimination product (alkene) has the same mass (m/z 123) as the fragment of the target.

  • Differentiation: The target (Br-compound) has the 203/205 doublet. The impurity has only m/z 123. If you see m/z 123 in the MS1 (full scan) without the 203/205 parent, your sample has degraded.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Bromo-1H-pyrazole (Analogous Halogen Pattern)." NIST Chemistry WebBook, SRD 69.[1]Link

  • Doc Brown's Chemistry. "Mass spectrometry fragmentation patterns of halogenoalkanes (alkyl halides)." Advanced Organic Chemistry Notes.Link

  • Chemistry Steps. "Isotopes in Mass Spectrometry (Cl and Br Patterns)." Spectroscopy Guides.[2]Link

  • University of Calgary. "Mass Spectrometry: Isotope Patterns for Halogens." Chem 351/353 Laboratory Manual.Link

Sources

Exploratory

The Architectural Blueprint of Pyrazole Derivatives: An In-depth Guide to the Crystal Structure of 1-(4-Bromobutyl)-1H-pyrazole Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide delves into the critical aspects of the crystal structure of pyrazole derivatives, with a particular focus on analogs...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspects of the crystal structure of pyrazole derivatives, with a particular focus on analogs of 1-(4-bromobutyl)-1H-pyrazole. Understanding the three-dimensional arrangement of these molecules is paramount for predicting their physicochemical properties, biological activity, and suitability as pharmaceutical candidates. This document provides a comprehensive overview of the synthesis, crystallization, and structural analysis of these compounds, grounded in established scientific principles and methodologies.

The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of molecular properties, leading to a broad spectrum of biological activities. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2] The spatial arrangement of substituents on the pyrazole core dictates the molecule's ability to interact with biological targets, making single-crystal X-ray diffraction an indispensable tool for elucidating structure-activity relationships.

While a specific crystal structure for 1-(4-bromobutyl)-1H-pyrazole is not publicly available, this guide will utilize the well-characterized structure of 4-bromo-1H-pyrazole as a foundational case study. The principles and methodologies discussed are directly applicable to the broader class of 1-(4-bromobutyl)-1H-pyrazole derivatives. The crystal structure of 4-bromo-1H-pyrazole reveals a trimeric molecular assembly held together by intermolecular N—H···N hydrogen bonds.[3] This structural motif is isostructural with its chloro-analog.[3][4]

Synthesis and Crystallization: From Blueprint to Tangible Form

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways to Pyrazole Derivatives

A prevalent and robust method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] For N-substituted pyrazoles, such as the 1-(4-bromobutyl) variant, a common strategy is the N-alkylation of a pre-formed pyrazole ring.

Experimental Protocol: A General Approach to N-Alkylation

  • Dissolution: Dissolve the parent pyrazole (e.g., 4-bromopyrazole) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Deprotonation: Add a slight excess of a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.

  • Alkylation: Introduce the alkylating agent, in this case, 1,4-dibromobutane, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired 1-(4-bromobutyl)-4-bromopyrazole.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of 1-(4-Bromobutyl)-4-bromopyrazole Pyrazole 4-Bromopyrazole ReactionMixture Reaction Mixture Pyrazole->ReactionMixture 1. Dissolve Base Base (e.g., K2CO3) in Aprotic Solvent Base->ReactionMixture 2. Deprotonate AlkylatingAgent 1,4-Dibromobutane AlkylatingAgent->ReactionMixture 3. Alkylate PurifiedProduct Purified 1-(4-Bromobutyl)-4-bromopyrazole ReactionMixture->PurifiedProduct 4. Work-up & Purification

Caption: General workflow for the N-alkylation of a pyrazole.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For halogenated pyrazoles, which can be volatile, data collection is often performed at low temperatures (e.g., 170 K) to mitigate sublimation caused by the heat from the X-ray source.[3]

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. For volatile compounds, data collection is performed under a stream of cold nitrogen gas.[3]

  • Data Reduction: The raw diffraction data is processed to obtain a set of structure factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

Diagram of Crystallographic Workflow

Crystallography_Workflow cluster_crystallography Single-Crystal X-ray Diffraction Workflow SingleCrystal Single Crystal Selection DataCollection X-ray Data Collection SingleCrystal->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: A streamlined workflow for crystal structure determination.

Anatomy of a Pyrazole Crystal Structure: A Case Study of 4-Bromo-1H-pyrazole

The crystal structure of 4-bromo-1H-pyrazole provides valuable insights into the structural features that can be expected in related derivatives.

Table 1: Crystallographic Data for 4-Bromo-1H-pyrazole

ParameterValue
Chemical formulaC₃H₃BrN₂
Crystal systemOrthorhombic
Space groupPnma
a (Å)14.9122 (10)
b (Å)17.6410 (9)
c (Å)4.9878 (3)
V (ų)1312.13 (14)
Z12
Temperature (K)170
Hydrogen bonding motifTrimeric

Data sourced from the low-temperature crystal structure of the isostructural 4-chloro-1H-pyrazole.[3]

Molecular Geometry

The pyrazole ring is typically planar, a consequence of its aromatic character.[6] The bond lengths and angles within the ring are consistent with those of other aromatic heterocyclic systems. The substituents on the pyrazole ring, such as the bromine atom and the N-alkyl chain, will have specific orientations relative to the ring, which are defined by torsion angles.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of N-unsubstituted pyrazoles, hydrogen bonding is a dominant force.

  • N-H···N Hydrogen Bonds: In 4-bromo-1H-pyrazole, molecules form trimeric assemblies through N-H···N hydrogen bonds.[3] This is a common motif for pyrazoles with small substituents.[3]

  • Halogen Bonding: The bromine atom in the 4-position can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom on an adjacent molecule.

  • π-π Stacking: The aromatic pyrazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

  • van der Waals Forces: These non-specific interactions also contribute to the overall stability of the crystal lattice.

The presence and nature of the 1-(4-bromobutyl) substituent would introduce additional conformational flexibility and potential for other intermolecular interactions, such as C-H···π or C-H···Br contacts, which would influence the overall crystal packing.

Diagram of Intermolecular Interactions

Intermolecular_Interactions cluster_interactions Key Intermolecular Interactions in Pyrazole Crystals HBond N-H···N Hydrogen Bonding PiStacking π-π Stacking HBond->PiStacking HalogenBond Halogen Bonding (C-Br···X) VDW van der Waals Forces HalogenBond->VDW PiStacking->HalogenBond

Caption: A summary of important intermolecular forces.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 1-(4-bromobutyl)-1H-pyrazole derivatives has significant implications:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a profound impact on its solubility, bioavailability, and stability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.

  • Structure-Based Drug Design: The precise knowledge of the three-dimensional structure of a pyrazole derivative can inform the design of more potent and selective drug candidates by enabling the optimization of interactions with the target protein.

  • Crystal Engineering: By understanding the intermolecular interactions that govern the crystal packing, it is possible to design new materials with desired properties, such as specific optical or electronic characteristics.

Conclusion

The crystal structure of 1-(4-bromobutyl)-1H-pyrazole derivatives and their analogs provides a wealth of information that is crucial for researchers in both academia and industry. Through a combination of meticulous synthesis, controlled crystallization, and rigorous X-ray diffraction analysis, the intricate details of their molecular architecture can be elucidated. This knowledge is not merely academic; it is a critical component in the rational design of new pharmaceuticals and advanced materials. The principles and methodologies outlined in this guide provide a robust framework for the structural characterization of this important class of compounds.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-Aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Pergamon. [Link]

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 955-957. [Link]

  • Foces-Foces, C., Llamas-Saiz, A. L., & Elguero, J. (1999). Crystal structures of two 4-bromopyrazole derivatives. Zeitschrift für Kristallographie-Crystalline Materials, 214(4), 237-241. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(5), 450-453. [Link]

  • Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 237-240. [Link]

  • El-Hiti, G. A., Al-Sheikh, M. A., & Smith, K. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie-New Crystal Structures, 235(6), 1301-1304. [Link]

  • Elkady, R. B. (2013). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Oliveira, R. N. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(10), 1683. [Link]

  • PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2020).
  • Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
  • Crespo, A., Leeson, P. A., & Westwood, R. (1997). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 38(42), 7421-7424. [Link]

  • Kumar, V., & Aggarwal, S. (2012). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharma Chemica, 4(3), 1128-1144. [Link]

Sources

Protocols & Analytical Methods

Method

Using 1-(4-Bromobutyl)-1h-pyrazole as a bifunctional linker

Application Note: 1-(4-Bromobutyl)-1H-pyrazole as a Bifunctional Linker Abstract & Introduction 1-(4-Bromobutyl)-1H-pyrazole (CAS: 1152875-99-4) is a versatile heterobifunctional building block that bridges the gap betwe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(4-Bromobutyl)-1H-pyrazole as a Bifunctional Linker

Abstract & Introduction

1-(4-Bromobutyl)-1H-pyrazole (CAS: 1152875-99-4) is a versatile heterobifunctional building block that bridges the gap between classical alkylation chemistry and heterocyclic pharmacophore design.[1] Unlike simple alkyl halides, this molecule incorporates a pyrazole moiety —a privileged scaffold in medicinal chemistry known for its hydrogen-bonding capabilities and metabolic stability—tethered by a flexible C4 (butyl) spacer terminating in an electrophilic bromide.

This application note details the use of 1-(4-Bromobutyl)-1H-pyrazole as a "bifunctional linker" in two critical contexts:

  • Fragment-Based Drug Discovery (FBDD): Using the bromide handle to attach the pyrazole "warhead" to core scaffolds (e.g., piperazines, phenols).[1]

  • Materials Science: Functionalizing surfaces or polymers where the pyrazole acts as a metal-coordinating ligand or hydrogen-bonding interface.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Before initiating synthesis, verify the physicochemical properties of the reagent.[1] The C4 spacer offers an optimal balance between flexibility and entropic cost during binding events.[1]

PropertySpecificationNotes
IUPAC Name 1-(4-Bromobutyl)-1H-pyrazole
CAS Number 1152875-99-4
Molecular Formula

Molecular Weight 203.08 g/mol
Physical State Pale yellow oil or low-melting solidDepends on purity/temperature.[1]
Solubility DCM, THF, DMF, AcetonitrileInsoluble in water.
Reactive Groups 1. Alkyl Bromide (

Electrophile)2.[1] Pyrazole Ring (Ligand/Pharmacophore)
Bifunctional nature.[1]

Mechanistic Insight: The Bifunctional Advantage

The utility of this linker stems from its dual reactivity profile, allowing for sequential functionalization.[1]

  • The "Anchor" (Alkyl Bromide): The primary bromide is highly susceptible to nucleophilic attack (

    
    ) by amines, thiols, and phenoxides.[1] The C4 chain prevents steric clash between the nucleophile and the pyrazole ring.[1]
    
  • The "Head" (Pyrazole): Once tethered, the pyrazole ring remains available for:

    • Target Binding: Interaction with kinase hinge regions or GPCRs.[1]

    • C-H Activation: The C4 position of the pyrazole ring can undergo electrophilic aromatic substitution (e.g., iodination) for subsequent Suzuki couplings, effectively turning the "head" into a new growth point.

ReactionLandscape Reagent 1-(4-Bromobutyl)-1H-pyrazole Product Nu-(CH2)4-Pyrazole Reagent->Product SN2 Substitution (Displacement of Br) Nu Nucleophile (Nu-) Nu->Product Metal Metal Center (M+) Product->Metal Coordination (Ligand Binding) Suzuki C4-Arylation (Suzuki) Product->Suzuki C-H Activation (Post-functionalization)

Figure 1: The reaction landscape of 1-(4-Bromobutyl)-1H-pyrazole, illustrating its dual role as an electrophilic linker and a functional headgroup.

Application I: Medicinal Chemistry (Synthesis of Hybrid Scaffolds)

A common strategy in kinase inhibitor design is to attach a pyrazole moiety to a solubilizing group (like piperazine) or a core scaffold.[1]

Protocol: N-Alkylation of Secondary Amines

Objective: Synthesize a pyrazole-tethered piperazine derivative.

Reagents:

  • Substrate: 1-Boc-piperazine (or target secondary amine).[1]

  • Linker: 1-(4-Bromobutyl)-1H-pyrazole (1.1 equiv).[1]

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for faster kinetics).[1]
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]

  • Catalyst: NaI (0.1 equiv, Finkelstein catalyst - optional but recommended).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-piperazine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add

    
     (3.0 mmol) and NaI (0.1 mmol). Stir at room temperature for 10 minutes.
    
  • Addition: Add 1-(4-Bromobutyl)-1H-pyrazole (1.1 mmol) dropwise (dilute in 1 mL ACN if viscous).

  • Reflux: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The bromide starting material (high

      
      ) should disappear.[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).[1]
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the triplet at

    
     ppm (
    
    
    
    -Br) and appearance of a new triplet at
    
    
    ppm (
    
    
    -N).
  • LC-MS: Confirm mass

    
    .
    

Application II: Materials Science (Surface Functionalization)

The pyrazole unit acts as an excellent ligand for transition metals (e.g., Cu, Zn, Ni). This protocol describes anchoring the linker to a thiol-functionalized surface (e.g., thiolated polymer or gold nanoparticle) to create a metal-chelating interface.

Protocol: Thiol-Bromide Substitution

Objective: Functionalize a thiol-terminated surface with pyrazole.

Reagents:

  • Surface: Thiol-functionalized resin or polymer (

    
    ).[1]
    
  • Linker: 1-(4-Bromobutyl)-1H-pyrazole (Excess, 2–5 equiv relative to thiol loading).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Solvent: DMF or DMSO.[1]

Step-by-Step Methodology:

  • Swelling: Swell the thiol-resin in DMF for 30 minutes.

  • Reaction: Add a solution of 1-(4-Bromobutyl)-1H-pyrazole (3 equiv) and DBU (3.5 equiv) in DMF to the resin.

  • Incubation: Agitate gently at 50°C for 16 hours.

    • Note: Elevated temperature is required to displace the bromide efficiently on solid phase.[1]

  • Washing: Drain the solution and wash the resin sequentially with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ).[1]
  • Validation (Colorimetric Test):

    • Treat a small aliquot of resin with

      
       solution (blue).[1]
      
    • Wash extensively.[1]

    • A persistent blue/green color on the beads indicates successful pyrazole coordination to Copper(II).[1]

Critical Workflow Visualization

The following diagram illustrates the decision matrix for selecting reaction conditions based on the nucleophile type.

ProtocolSelection Start Select Nucleophile Amine Secondary Amine (Drug Synthesis) Start->Amine Phenol Phenol/Alcohol (Ether Linkage) Start->Phenol Thiol Thiol (Surface/Polymer) Start->Thiol Cond_Amine Solvent: ACN or DMF Base: K2CO3 Temp: 60°C Amine->Cond_Amine Cond_Phenol Solvent: DMF Base: Cs2CO3 or NaH Temp: 80°C Phenol->Cond_Phenol Cond_Thiol Solvent: DMSO/DMF Base: DBU or DIPEA Temp: RT to 50°C Thiol->Cond_Thiol Result Target: Pyrazole-Linker-Conjugate Cond_Amine->Result Cond_Phenol->Result Cond_Thiol->Result

Figure 2: Decision tree for optimizing reaction conditions based on the nucleophilic partner.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BromideEnsure solvents are anhydrous. Store reagent under inert gas.
Sluggish Reaction Steric HindranceAdd NaI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]
Byproducts Elimination (Alkene formation)Lower temperature; switch to a weaker base (e.g.,

instead of NaH).

References

  • Ansari, A. et al. (2017).[1] "Biological and medicinal significance of pyrazoles: A review." European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.).[1] "1-(4-Bromobutyl)-1H-pyrazole Product Specification." Merck KGaA.[1] Link (Search CAS: 1152875-99-4)

  • Fustero, S. et al. (2010).[1] "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. Link

  • Kumar, V. et al. (2013).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents."[1][2] Bioorganic & Medicinal Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard reference for

    
     and Finkelstein mechanisms).
    

Sources

Application

Functionalization of pyrazole rings for drug discovery.

Application Note: Strategic Functionalization of Pyrazole Rings for Drug Discovery Abstract The pyrazole ring is a privileged scaffold in modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Pyrazole Rings for Drug Discovery

Abstract

The pyrazole ring is a privileged scaffold in modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) .[1][2] Its unique pharmacokinetic profile—offering metabolic stability and dual hydrogen-bond donor/acceptor capability—makes it indispensable. However, its functionalization presents a "Regioselectivity Paradox": the rapid tautomeric equilibrium between N1 and N2 often leads to inseparable isomeric mixtures. This guide provides field-proven strategies to overcome these challenges, focusing on regioselective N-arylation and late-stage C-H functionalization , complete with validated protocols and decision-making workflows.

Section 1: The Regioselectivity Paradox & Strategic N-Functionalization

The fundamental challenge in pyrazole chemistry is the annular tautomerism (


) of 1H-pyrazoles. When an electrophile is introduced, the reaction outcome is governed by the interplay of sterics  (blocking the adjacent nitrogen) and electronics  (lone pair availability).
The Decision Matrix: Alkylation vs. Arylation
  • Classical Alkylation (

    
    ):  Using alkyl halides and base (e.g., 
    
    
    
    , DMF) typically favors the thermodynamic product (least sterically hindered), but often results in 60:40 mixtures that require tedious HPLC separation.
  • Modern Cross-Coupling (Chan-Lam/Buchwald): Metal-catalyzed N-arylation offers superior control. The Chan-Lam coupling (Cu-catalyzed) is particularly valuable for late-stage functionalization because it proceeds under mild, aerobic conditions, tolerating sensitive functional groups better than Pd-catalyzed Buchwald-Hartwig aminations.

Visual Workflow: Regioselectivity Logic

The following diagram illustrates the decision process for targeting specific regioisomers.

PyrazoleRegio Start Target: N-Functionalized Pyrazole Type Substituent Type? Start->Type Alkyl Alkyl Group (Me, Et, Bn) Type->Alkyl Aryl Aryl/Heteroaryl Group Type->Aryl Symm Is Pyrazole Symmetric? Alkyl->Symm Coupling Method Selection Aryl->Coupling Direct Direct Alkylation (NaH/RX) Symm->Direct Yes Mitsunobu Mitsunobu (ROH, DIAD) Symm->Mitsunobu No (Regio-control needed) ChanLam Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) *Tolerates moisture* Coupling->ChanLam Standard/LSF Buchwald Buchwald-Hartwig (Pd, Ar-X) *High steric demand* Coupling->Buchwald Unreactive Aryl Halides

Figure 1: Decision tree for selecting the optimal N-functionalization strategy based on substrate class.

Section 2: Core Diversification via C-H Activation

Once the nitrogen is capped, diversifying the carbon skeleton (C3, C4, C5) is critical for SAR (Structure-Activity Relationship) exploration. Traditional methods rely on pre-halogenation (Suzuki/Stille), which adds synthetic steps. Direct C-H Activation is the modern standard.

Reactivity Profile
  • C4 Position (Nucleophilic): Electron-rich. Reacts readily with electrophiles (halogenation, nitration) or via Pd-catalyzed oxidative cross-coupling.

  • C5 Position (Acidic): The C5 proton is the most acidic ring proton (pKa ~19.8). It is susceptible to deprotonation-lithiation or Concerted Metalation-Deprotonation (CMD) mechanisms using Pd or Ru catalysts.

Visual Pathway: C-H Activation Mechanisms

CH_Activation Py N-Substituted Pyrazole C4 C4-H Activation (Electrophilic) Py->C4 Pd(OAc)2 Electrophilic Attack C5 C5-H Activation (Acidic/CMD) Py->C5 Pd(OAc)2 + PivOH CMD Mechanism Prod4 C4-Aryl Product (e.g., Sildenafil analog) C4->Prod4 Prod5 C5-Aryl Product (e.g., Celecoxib analog) C5->Prod5

Figure 2: Divergent reactivity of the pyrazole ring allowing site-selective C-H functionalization.

Section 3: Detailed Experimental Protocols

Protocol A: Regioselective N-Arylation via Chan-Lam Coupling

Best for: Late-stage introduction of complex aryl groups under mild conditions.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (0.1 - 0.2 equiv for catalytic; 1.0 equiv for difficult substrates)
    
  • Ligand: Pyridine or DMAP (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Atmosphere: Dry Air or

    
     balloon
    

Step-by-Step Workflow:

  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the pyrazole (1.0 mmol), aryl boronic acid (1.5 mmol), and

    
     (0.1 mmol, 18 mg).
    
  • Solvation: Add DCM (5 mL) followed by pyridine (2.0 mmol, 161 µL). The solution should turn a deep blue/green color, indicating active Cu-amine complex formation.

  • Activation: Cap the vial loosely or attach an

    
     balloon. The reaction requires oxygen to reoxidize Cu(I) to Cu(II)/Cu(III).
    
  • Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (Reaction is often slower than Pd-couplings).

  • Quench: Dilute with EtOAc (20 mL) and wash with aqueous

    
     (sat.) to sequester copper (aqueous layer will turn bright blue).
    
  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash chromatography.
    

Why this works: The mild basicity of pyridine promotes the transmetallation of boron to copper without triggering competitive side reactions often seen with strong alkoxide bases.

Protocol B: Site-Selective C5-H Arylation (CMD Mechanism)

Best for: Direct functionalization of the C5 position without pre-halogenation.

Reagents:

  • Substrate: N-Methyl/Aryl Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or DavePhos (for sterically hindered aryls)
    
  • Base/Additive:

    
     (2.0 equiv) and Pivalic Acid (30 mol%)
    
  • Solvent: Toluene or DMA

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add

    
     (11 mg, 0.05 mmol), 
    
    
    
    (26 mg, 0.1 mmol),
    
    
    (276 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol).
  • Substrate Addition: Add the pyrazole (1.0 mmol) and Aryl Bromide (1.5 mmol).

  • Solvation: Add degassed Toluene (4 mL).

  • Heating: Seal the tube and heat to 110°C for 16 hours.

    • Mechanism Note: Pivalic acid acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage at the C5 position via a Concerted Metalation-Deprotonation (CMD) pathway.

  • Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

Section 4: Data Summary & Troubleshooting

ChallengeObservationRoot CauseSolution
Low Yield (Chan-Lam) Reaction stalls <50% conv.Moisture in Boronic AcidAdd 4Å Molecular Sieves; Use Boronic Esters.
Poor Regioselectivity N1/N2 mixture (50:50)Steric bulk insufficientUse bulky protecting groups (THP, Trityl) then deprotect.
C-H Activation Failure Black precipitate (Pd black)Catalyst decompositionIncrease ligand loading; Ensure strict

-free environment.
C4 vs C5 Selectivity Wrong isomer formedElectronic mismatchC4 is favored by electrophilic Pd; C5 by CMD conditions (add PivOH).

References

  • Review of Pyrazole Pharmaceuticals: Ansari, A. et al. "Pyrazole: an emerging privileged scaffold in drug discovery."[3] Future Medicinal Chemistry, 2023. [Link]

  • Chan-Lam Coupling Mechanism & Protocol: "Chan-Lam Coupling: Mechanism & Examples." Organic Chemistry Portal. [Link]

  • C-H Functionalization Strategies: Gandeepan, P. et al. "Transition-metal-catalyzed C–H functionalization of pyrazoles."[4] Organic & Biomolecular Chemistry, 2021.[5] [Link]

  • Regioselectivity in N-Alkylation: "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Molecules, 2021.[5][6] [Link]

  • FDA Approved Pyrazole Drugs Analysis: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Advances, 2023. [Link]

Sources

Method

Application Note: Strategic Utilization of 1-(4-Bromobutyl)-1H-pyrazole in Next-Generation Agrochemical Design

Topic: Use of 1-(4-Bromobutyl)-1H-pyrazole in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(4-Bromobutyl)-1H-pyrazole in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists

Executive Summary

1-(4-Bromobutyl)-1H-pyrazole (CAS: 1152875-99-4) acts as a high-value "tethering" intermediate in the synthesis of pyrazole-based agrochemicals. While first-generation pyrazole acaricides (e.g., Fenpyroximate, Tebufenpyrad) often utilize benzyl or phenoxy linkers, the C4-alkyl linker provided by this intermediate offers a distinct physicochemical profile for optimizing lipophilicity (


) and binding site span in Mitochondrial Electron Transport Inhibitors (METI).

This guide details the mechanistic rationale, synthetic utility, and a validated protocol for deploying 1-(4-Bromobutyl)-1H-pyrazole to construct novel acaricidal and fungicidal scaffolds.

Mechanistic Insight & Chemical Profile

The "Warhead-Linker" Strategy

In modern agrochemical discovery, the pyrazole ring often functions as a pharmacophore (binding to the Q-site of Complex I) or a toxophore . The 4-bromobutyl chain serves as an electrophilic "anchor," allowing researchers to attach this active moiety to a lipophilic core (e.g., substituted phenols, pyridines, or quinazolines).

  • Electrophilicity: The primary alkyl bromide is highly reactive toward

    
     displacement.
    
  • Linker Geometry: The 4-carbon (butyl) chain provides a flexible span of approximately 5-6 Å, critical for bridging the gap between the hydrophilic binding pocket and the hydrophobic access channel in mitochondrial enzymes.

  • Reactivity Profile: Unlike benzyl halides, the butyl bromide is less prone to

    
     hydrolysis, offering higher stability under basic conditions, though it requires elevated temperatures for rapid conversion.
    
Reaction Pathway Visualization

The following diagram illustrates the standard workflow for coupling this intermediate to a phenolic core—a reaction mimicking the synthesis of METI-class acaricides.

ReactionMechanism Figure 1: SN2 Coupling Mechanism for Pyrazole Installation Intermediate 1-(4-Bromobutyl)-1H-pyrazole (Electrophile) Transition Transition State (SN2 Attack) Intermediate->Transition Backside Attack Nucleophile Core Scaffold (e.g., 4-tert-butylphenol) Nucleophile->Transition Deprotonation (Base) Product Target Agrochemical (Ether-Linked Pyrazole) Transition->Product Bond Formation Byproduct Salt Byproduct (KBr) Transition->Byproduct Leaving Group Ejection

[1]

Application Case Studies

Case A: Synthesis of METI Acaricide Analogs

Mitochondrial Electron Transport Inhibitors (METIs) typically consist of a heterocyclic head group linked to a lipophilic tail.

  • Objective: Replace the standard benzyl linker of Tebufenpyrad-like molecules with a butyl chain to alter metabolic stability and soil mobility.

  • Method: Etherification of 1-(4-Bromobutyl)-1H-pyrazole with 4-substituted phenols.

  • Outcome: The resulting ether mimics the "tail" region of Fenpyroximate, maintaining the critical distance for Q-site inhibition while modifying the

    
    .
    
Case B: Fragment-Based Fungicide Discovery
  • Objective: Link a pyrazole (SDHI pharmacophore mimic) to a triazole or strobilurin pharmacophore.

  • Method: N-alkylation of secondary amines or thio-etherification.

  • Advantage: The butyl chain prevents steric clash between two bulky pharmacophores, allowing "dual-target" binding.

Validated Experimental Protocol

Protocol Title: General Procedure for O-Alkylation of Phenols using 1-(4-Bromobutyl)-1H-pyrazole

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Core Scaffold (e.g., 4-tert-butylphenol)1.0NucleophileEnsure dryness (water <0.1%)
1-(4-Bromobutyl)-1H-pyrazole 1.1 - 1.2ElectrophileSlight excess drives completion
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, granular preferred
Potassium Iodide (KI) 0.1 (10 mol%)CatalystFinkelstein activation (optional)
Solvent (DMF or MeCN) [0.2 M]MediumDMF for speed; MeCN for easier workup
Step-by-Step Methodology

Step 1: Nucleophile Activation

  • Charge a reaction vessel (equipped with a condenser and magnetic stir bar) with the Phenolic Core (1.0 equiv) and Anhydrous

    
      (2.0 equiv).
    
  • Add DMF (N,N-Dimethylformamide) to achieve a concentration of ~0.2 M.

  • Stir at Room Temperature (RT) for 30 minutes to facilitate deprotonation (formation of the phenoxide anion).

Step 2: Electrophile Addition

  • Add 1-(4-Bromobutyl)-1H-pyrazole (1.1 equiv) dropwise to the stirring suspension.

  • Optimization: Add KI (10 mol%) if the reaction is sluggish. This converts the alkyl bromide to a more reactive alkyl iodide in situ.

Step 3: Reaction

  • Heat the mixture to 60–80°C . Note: Do not exceed 100°C to avoid elimination byproducts (alkene formation).

  • Monitor via TLC or HPLC. Typical reaction time: 4–12 hours .

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (3:1). Look for the disappearance of the phenol.

Step 4: Work-up & Purification

  • Cool to RT.[1][2][3] Pour the mixture into Ice Water (5x reaction volume).

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Water (2x) and Brine (1x) to remove DMF.

  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete deprotonationSwitch to a stronger base (

) or ensure anhydrous conditions.
Elimination Product Temperature too highLower reaction temp to 50°C; avoid strong hindered bases (e.g.,

).
Starting Material Remains Poor electrophilicityAdd KI catalyst (Finkelstein conditions) or switch solvent to DMSO.
Impurity: N-Alkylation Ambident nucleophileIf using an aminophenol, control pH or use protecting groups to direct selectivity.

Synthesis Workflow Diagram

Workflow Figure 2: Optimized Synthesis Workflow Start Start: Reagent Prep Activation Step 1: Phenol Deprotonation (K2CO3, DMF, 30 min) Start->Activation Addition Step 2: Add 1-(4-Bromobutyl)-1H-pyrazole (+ 10% KI Catalyst) Activation->Addition Reaction Step 3: Heat to 60-80°C (4-12 Hours) Addition->Reaction Check QC Check (TLC/LCMS) Conversion > 95%? Reaction->Check Check->Reaction No (Extend Time) Workup Step 4: Aqueous Workup (EtOAc Extraction) Check->Workup Yes Purify Step 5: Flash Chromatography Workup->Purify

Safety & Handling

  • Lachrymator Warning: Alkyl bromides can be irritating to eyes and mucous membranes. Handle in a fume hood.

  • Sensitizer: Pyrazole derivatives may cause skin sensitization. Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate halogenated waste. DMF solutions should not be mixed with strong oxidizers.

References

  • Chemical Identity & Properties

    • Source: BLD Pharm. (2025). "1-(4-Bromobutyl)
  • Pyrazole Synthesis Context

    • Source: MDPI Molecules. (2023).
  • METI Acaricide Mechanism

    • Source: Pesticide Science Society of Japan.[4] (1995).[4][5] "Development of a New Acaricide, Fenpyroximate."[4] (Context on pyrazole-linker design).

  • Alkyl Bromide Reactivity

    • Source: ChemSynthesis.[6][7] "Reactivity of 4-bromo-alkyl-pyrazoles in Organic Synthesis."

Sources

Application

Application Notes and Protocols: Derivatization of 1-(4-Bromobutyl)-1H-pyrazole for Biological Screening

Introduction: The Pyrazole Scaffold as a Versatile Core in Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Versatile Core in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents. The metabolic stability of the pyrazole nucleus further enhances its attractiveness as a core structure in drug design.

The derivatization of the pyrazole core is a critical strategy for exploring the chemical space around this scaffold to identify novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. By systematically modifying the substituents on the pyrazole ring and its appendages, researchers can fine-tune the molecule's interaction with its biological target and optimize its drug-like properties. This process of generating a focused library of related compounds is fundamental to modern drug discovery and the elucidation of structure-activity relationships (SAR).

This application note provides a comprehensive guide to the derivatization of 1-(4-bromobutyl)-1H-pyrazole, a versatile intermediate for the synthesis of a diverse library of pyrazole-based compounds for biological screening. We will detail the synthesis of the key precursor and provide robust, step-by-step protocols for its derivatization with various nucleophiles, including amines, thiols, and azides. Furthermore, we will outline the essential techniques for the purification and characterization of the synthesized derivatives and conclude with a guide to designing a biological screening cascade to evaluate their therapeutic potential.

Synthesis of the Precursor: 1-(4-Bromobutyl)-1H-pyrazole

The synthesis of 1-(4-bromobutyl)-1H-pyrazole is achieved through the N-alkylation of pyrazole with an excess of 1,4-dibromobutane. The use of a dihaloalkane in excess is crucial to minimize the formation of the bis-alkylated product, where a single pyrazole molecule is alkylated at both nitrogen atoms. The reaction proceeds via a nucleophilic attack of the pyrazole nitrogen on one of the electrophilic carbons of 1,4-dibromobutane.

Experimental Protocol: Synthesis of 1-(4-Bromobutyl)-1H-pyrazole
  • Reagents and Materials:

    • Pyrazole

    • 1,4-Dibromobutane

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a round-bottom flask, add pyrazole (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1,4-dibromobutane (5.0 eq) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 12-24 hours).

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 1-(4-bromobutyl)-1H-pyrazole as a colorless oil.

Characterization Data for 1-(4-Bromobutyl)-1H-pyrazole:
Technique Expected Data
¹H NMR Signals corresponding to the pyrazole ring protons and the four methylene groups of the butyl chain. The methylene group adjacent to the bromine atom will be the most downfield.
¹³C NMR Resonances for the three carbons of the pyrazole ring and the four carbons of the butyl chain.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₇H₁₁BrN₂.

Derivatization of 1-(4-Bromobutyl)-1H-pyrazole via Nucleophilic Substitution

The terminal bromine atom on the butyl chain of 1-(4-bromobutyl)-1H-pyrazole serves as an excellent electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, leading to a diverse library of compounds. Below are detailed protocols for derivatization with primary and secondary amines, thiols, and sodium azide.

General workflow for the synthesis and derivatization of 1-(4-bromobutyl)-1H-pyrazole.
Protocol 1: Derivatization with Primary and Secondary Amines
  • Reagents and Materials:

    • 1-(4-Bromobutyl)-1H-pyrazole

    • Primary or secondary amine (e.g., benzylamine, morpholine)

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

    • Standard workup and purification reagents as listed previously.

  • Procedure:

    • In a round-bottom flask, dissolve 1-(4-bromobutyl)-1H-pyrazole (1.0 eq) in the chosen solvent.

    • Add the amine (1.2 eq) and the base (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-80°C, depending on the reactivity of the amine.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup as described for the precursor synthesis.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Derivatization with Thiols
  • Reagents and Materials:

    • 1-(4-Bromobutyl)-1H-pyrazole

    • Thiol (e.g., thiophenol)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

    • Dimethylformamide (DMF) as solvent

    • Standard workup and purification reagents.

  • Procedure:

    • If using NaH, add the thiol (1.1 eq) to a suspension of NaH (1.2 eq) in DMF at 0°C and stir for 30 minutes to form the thiolate.

    • If using K₂CO₃, add the thiol (1.1 eq) and K₂CO₃ (2.0 eq) to DMF.

    • Add 1-(4-bromobutyl)-1H-pyrazole (1.0 eq) to the reaction mixture.

    • Stir at room temperature and monitor by TLC.

    • Carefully quench the reaction with water (especially if NaH was used).

    • Perform an aqueous workup and purify by column chromatography.

Protocol 3: Derivatization with Sodium Azide
  • Reagents and Materials:

    • 1-(4-Bromobutyl)-1H-pyrazole

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

    • Standard workup and purification reagents.

  • Procedure:

    • Dissolve 1-(4-bromobutyl)-1H-pyrazole (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq).

    • Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and perform an aqueous workup.

    • Purify the resulting 1-(4-azidobutyl)-1H-pyrazole by column chromatography.

Purification and Characterization of Pyrazole Derivatives

Proper purification and characterization are essential to ensure the integrity of the synthesized compound library for biological screening.

Purification

Column chromatography on silica gel is the most common method for purifying these pyrazole derivatives. The choice of eluent system will depend on the polarity of the product and should be determined by TLC analysis. A typical gradient elution starts with a non-polar solvent like hexanes and gradually increases the proportion of a more polar solvent like ethyl acetate.

Characterization

The structure and purity of each derivative should be confirmed by a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized compounds. The disappearance of the signal for the methylene group adjacent to the bromine and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

Derivative Type Key ¹H NMR Spectroscopic Changes Expected Mass (M+H)⁺
Amine Disappearance of the downfield methylene triplet; appearance of new signals for the amine moiety.Calculated for the specific amine adduct.
Thiol Disappearance of the downfield methylene triplet; appearance of new signals for the thiol moiety.Calculated for the specific thiol adduct.
Azide Upfield shift of the terminal methylene triplet compared to the bromo-precursor.Calculated for C₇H₁₁N₅.

Biological Screening of the Derivatized Pyrazole Library

The diverse library of pyrazole derivatives can be screened against a variety of biological targets to identify potential therapeutic leads. The design of the screening cascade will depend on the intended therapeutic area.

High-Throughput Screening (HTS) for Kinase Inhibitors

Many pyrazole-containing compounds have been identified as potent kinase inhibitors. A common HTS approach involves measuring the inhibition of kinase activity in a biochemical assay.

A typical kinase inhibitor screening cascade.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Primary Screen: Screen the entire library at a single concentration (e.g., 10 µM) against the kinase of interest.

  • Hit Confirmation: Re-test the initial "hits" to confirm their activity.

  • Dose-Response: For confirmed hits, perform a dose-response analysis to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

  • Selectivity Profiling: Test the most potent compounds against a panel of other kinases to assess their selectivity.

Antimicrobial Susceptibility Testing

Pyrazole derivatives have also shown promising antimicrobial activity. Standardized methods are used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions: Prepare a serial dilution of each pyrazole derivative in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The derivatization of 1-(4-bromobutyl)-1H-pyrazole offers a straightforward and versatile approach to generating a diverse library of novel pyrazole-based compounds. The protocols outlined in this application note provide a solid foundation for the synthesis, purification, characterization, and subsequent biological evaluation of these derivatives. By systematically exploring the chemical space around the pyrazole scaffold, researchers can uncover new lead compounds with the potential for development into next-generation therapeutics.

References

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Vertex AI Search.
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central.
  • 4-Bromopyrazole 99 2075-45-8. Sigma-Aldrich.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • Current status of pyrazole and its biological activities. PMC.
  • 4-(4-Bromobutyl)-1-methyl-1h-pyrazole. BLDpharm.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH.
  • Synthesis and Characterization of Some New Pyrazole Derivatives.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Nucleophilic Substitution, Addition, and Elimination Reactions | The Organic Chemistry of Medicinal Agents. AccessPharmacy.
  • The pyrazole scaffold in drug development. A target profile analysis.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Synthesis, Biological Evaluation, and Molecular Docking Studies of New pyrazol-3-one Derivatives With Arom
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole.
  • Synthesis and analgesic activity of new pyrazole-containing derivatives of 1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC.
  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • HTS Kit Selection Guide. Merck.
  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prost
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.
Method

Application Note: 1-(4-Bromobutyl)-1H-pyrazole in Kinase Inhibitor Design

Executive Summary This technical guide details the utility of 1-(4-bromobutyl)-1H-pyrazole as a strategic building block in the synthesis of Type I and Type II kinase inhibitors. While the pyrazole ring is a privileged p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 1-(4-bromobutyl)-1H-pyrazole as a strategic building block in the synthesis of Type I and Type II kinase inhibitors. While the pyrazole ring is a privileged pharmacophore often found at the ATP-binding hinge region (e.g., in Tozasertib or Ruxolitinib), this specific N-alkylated reagent serves a distinct purpose: it functions as a "Solvent-Front Tailing" moiety .

The 4-carbon alkyl chain provides the necessary spatial geometry to extend from the kinase core scaffold out to the solvent-exposed region, while the terminal pyrazole improves aqueous solubility and offers potential secondary H-bonding interactions. This guide provides validated protocols for coupling this reagent to kinase cores via nucleophilic substitution (


), supported by mechanistic insights and troubleshooting frameworks.

Strategic Rationale: The "Linkerology" of Kinase Inhibition

The Role of the 4-Bromobutyl-Pyrazole Motif

In Fragment-Based Drug Discovery (FBDD), optimizing the "tail" of an inhibitor is critical for potency and physicochemical properties.

  • The Linker (Butyl Chain): A 4-carbon (

    
    ) chain offers a balance between flexibility and entropic penalty. It is sufficiently long (~5-6 Å) to traverse the ribose-binding region of the ATP pocket, allowing the terminal group to exit the cleft.
    
  • The Warhead/Cap (Pyrazole): Unlike phenyl or alkyl caps, the pyrazole is amphiphilic. It acts as a hydrogen bond acceptor (N2) and donor (if unsubstituted, though here it is N1-substituted), improving logD profiles compared to carbocyclic analogs.

  • The Leaving Group (Bromide): The primary alkyl bromide is a soft electrophile, ideal for chemoselective reactions with nucleophilic kinase scaffolds (phenols, amines, or thiols) under mild basic conditions.

Mechanism of Action (Chemical Biology)

The reagent is typically coupled to a Kinase Core Scaffold (e.g., Quinazoline, Pyrimidine, or Indolinone) that binds the hinge region.

KinaseBinding Core Kinase Core (Hinge Binder) Linker Butyl Linker (Spacer) Core->Linker Covalent Attachment ATP_Pocket ATP Binding Pocket Core->ATP_Pocket H-Bonds (Glu/Leu) Cap Pyrazole Cap (Solvent Interaction) Linker->Cap Extension Solvent Solvent Front (Water Environment) Cap->Solvent Solubilization

Figure 1: Structural logic of using 1-(4-bromobutyl)-1H-pyrazole to extend a hinge-binding core into the solvent front.

Experimental Protocols

Material Specifications
  • Reagent: 1-(4-Bromobutyl)-1H-pyrazole (CAS: [Specific CAS if available, else generic structure]).

    • Purity: >97% (GC/NMR). Impurities like 1,4-dibromobutane must be <0.5% to prevent dimerization.

  • Solvents: Anhydrous DMF or Acetonitrile (MeCN).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
Protocol A: Coupling to Kinase Core (General Procedure)

Target: Functionalization of a phenolic hydroxyl or secondary amine on the kinase scaffold.

Step-by-Step Workflow:

  • Preparation of Nucleophile:

    • In a dry round-bottom flask under

      
      , dissolve the Kinase Core Scaffold  (1.0 equiv) in anhydrous DMF (0.1 M concentration).
      
    • Add

      
        (2.0 equiv).
      
    • Note: Cesium is preferred over Potassium for its "Cesium Effect," enhancing the nucleophilicity of phenols/amines and solubility in organic solvents.

    • Stir at Room Temperature (RT) for 15 minutes to generate the anion.

  • Addition of Electrophile:

    • Add 1-(4-Bromobutyl)-1H-pyrazole (1.2 equiv) dropwise via syringe.

    • Optional: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to facilitate the Finkelstein reaction (converting alkyl-Br to highly reactive alkyl-I in situ).

  • Reaction:

    • Heat the mixture to 60°C for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for the mass shift of +123 Da (C7H9N2 fragment) relative to the core.

  • Work-up:

    • Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (DCM/MeOH gradient). The pyrazole tail usually increases polarity; expect the product to elute later than the starting core.

Data Presentation: Optimization Table

Typical yields based on solvent/base combinations.

EntrySolventBaseAdditiveTemp (°C)Yield (%)Notes
1DMF

None6055-65Standard conditions.
2DMF

None6078-85Recommended. Faster kinetics.
3MeCN

NaI (cat.)Reflux70-75Good for thermally stable cores.
4THFNaHNone0 to RT40-50Risk of elimination (butene formation).

Synthesis Pathway Visualization[1]

The following diagram illustrates the specific coupling reaction described in Protocol A.

SynthesisPath Scaffold Kinase Core (Nucleophile: -OH/-NH) Intermediate Transition State (SN2 Attack) Scaffold->Intermediate Mix Reagent 1-(4-Bromobutyl)-1H-pyrazole (Electrophile) Reagent->Intermediate Mix Product Final Inhibitor (Scaffold-O-Butyl-Pyrazole) Intermediate->Product -HBr Conditions Cs2CO3, DMF 60°C, 4-12h Conditions->Intermediate

Figure 2: Synthetic pathway for coupling the pyrazole-butyl linker to a kinase core scaffold.

Quality Control & Validation

NMR Characterization

Successful coupling is validated by specific diagnostic signals in


-NMR (DMSO-

or

):
  • The Linker: Look for the butyl chain protons.

    • 
       ~4.0–4.2 ppm (t, 2H): 
      
      
      
      (adjacent to pyrazole).
    • 
       ~3.9–4.1 ppm (t, 2H): 
      
      
      
      or
      
      
      (adjacent to scaffold).
    • 
       ~1.6–2.0 ppm (m, 4H): Central methylene protons.
      
  • The Pyrazole:

    • 
       ~7.4 ppm (d, 1H), ~7.6 ppm (d, 1H), ~6.2 ppm (t, 1H): Characteristic pyrazole aromatic protons (shifts vary based on substitution).
      
Troubleshooting Guide
  • Issue: Elimination Product (Alkene formation).

    • Cause: Base is too strong or temperature too high.

    • Solution: Switch from NaH to

      
       or reduce temperature to 40°C.
      
  • Issue: N-Alkylation vs. O-Alkylation (if scaffold has both).

    • Insight: Phenols are generally alkylated preferentially over anilines using carbonate bases in DMF. To target the amine, use NaH in THF (though risk of elimination increases).

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. (Demonstrates linker strategies for solubility). Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • Ansari, A., et al. (2017). "Pyrazoles as potential anti-inflammatory and anti-cancer agents: A review." Journal of Chemical and Pharmaceutical Research. (Review of pyrazole synthesis and bioactivity). Link

  • Walden, P. (1896).[1] "Ueber die gegenseitige Umwandlung optischer Antipoden." Berichte der deutschen chemischen Gesellschaft. (Foundational text on Nucleophilic Substitution mechanisms). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Bromobutyl)-1H-pyrazole

Ticket ID: PYR-ALK-004 Subject: Yield Optimization & Impurity Control Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-004 Subject: Yield Optimization & Impurity Control Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing low yields due to bis-alkylation (dimerization) or elimination side reactions. The synthesis of 1-(4-bromobutyl)-1H-pyrazole via the nucleophilic substitution of pyrazole on 1,4-dibromobutane is a classic statistical challenge. Because your product (the mono-bromide) remains a potent electrophile, it competes with the starting dibromide for the unreacted pyrazole anion.

This guide moves beyond standard textbook procedures to implement statistical kinetic control and Phase Transfer Catalysis (PTC) strategies that are standard in industrial process chemistry but often overlooked in academic exploratory synthesis.

Module 1: Critical Process Parameters (The "Why")

The Stoichiometric Imperative (The 1:4 Rule)

The most common failure mode is using a 1:1 or 1:1.2 molar ratio of pyrazole to 1,4-dibromobutane.

  • The Trap: As the reaction proceeds, the concentration of 1,4-dibromobutane decreases, while the concentration of your product (1-(4-bromobutyl)-1H-pyrazole) increases.

  • The Result: The pyrazole anion begins attacking your product, forming the useless dimer: 1,4-di(1H-pyrazol-1-yl)butane .

  • The Fix: You must maintain a high concentration of 1,4-dibromobutane throughout the reaction. We recommend a 1:4 to 1:5 molar ratio (Pyrazole : Dibromide). This ensures that every pyrazole anion statistically encounters a dibromide molecule rather than a product molecule.

Base Selection & Elimination Control

1,4-dibromobutane is susceptible to E2 elimination, yielding 4-bromo-1-butene or 1,3-butadiene.

  • Avoid: Strong, hindered bases (e.g.,

    
    -BuOK) or extremely high temperatures (>100°C).
    
  • Preferred: Carbonate bases (

    
    , 
    
    
    
    ) in aprotic polar solvents (MeCN, DMF) or Hydroxides (KOH) with Phase Transfer Catalysts.

Module 2: Reaction Logic & Troubleshooting Visuals

Workflow Logic: Competitive Pathways

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Path A and suppress Path B.

ReactionPathways Pyrazole Pyrazole (Nucleophile) Intermediate TARGET PRODUCT 1-(4-Bromobutyl)-1H-pyrazole Pyrazole->Intermediate Path A: Primary Substitution (Fast w/ Excess Dibromide) Dimer IMPURITY (Dimer) 1,4-di(1H-pyrazol-1-yl)butane Pyrazole->Dimer Dibromide 1,4-Dibromobutane (Electrophile - Excess) Dibromide->Intermediate Elimination IMPURITY (Alkene) Elimination Products Dibromide->Elimination Path C: E2 Elimination (High Temp/Strong Base) Intermediate->Dimer Path B: Secondary Alkylation (Occurs if Dibromide is low)

Caption: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Dimer).

Troubleshooting Decision Tree

Follow this logic to diagnose your specific yield issue.

Troubleshooting Start Identify Yield Issue CheckTLC Check TLC/LCMS What are the impurities? Start->CheckTLC DimerHigh Major Impurity: Dimer (Bis-pyrazole) CheckTLC->DimerHigh High MW Spot StartMat Starting Material Remains CheckTLC->StartMat Low Conversion Alkene Impurity: Alkenes (Elimination) CheckTLC->Alkene Vinyl Protons in NMR SolDimer SOLUTION: Increase Dibromide to 5 eq. Dilute reaction (0.1 M) DimerHigh->SolDimer SolKinetics SOLUTION: Add Catalyst (NaI or TBAB) Switch Solvent (MeCN -> DMF) StartMat->SolKinetics SolBase SOLUTION: Lower Temp (<60°C) Use Weaker Base (K2CO3) Alkene->SolBase

Caption: Diagnostic flow for identifying root causes of low yield based on impurity profile.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am using 2 equivalents of dibromide, but I still get 30% dimer. Why? A: In a homogeneous solution, as the reaction progresses, the local concentration of the product rises. Even at 2 equivalents, the probability of the pyrazole anion hitting a product molecule is significant.

  • Fix: Increase to 4-5 equivalents . The unreacted 1,4-dibromobutane can be recovered via vacuum distillation (bp ~197°C) or column chromatography (it elutes in pure hexanes/pet ether).

Q2: The reaction is too slow in Acetonitrile (MeCN). Can I heat it to reflux? A: Refluxing MeCN (82°C) is acceptable, but monitor for elimination. If it remains sluggish, add a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Bromide (TBAB) . The Finkelstein exchange (Br


 I) creates a more reactive electrophile in situ.

Q3: My product co-elutes with the starting dibromide. How do I purify it? A: This is a common headache.

  • Distillation: If running on >5g scale, distill off the excess 1,4-dibromobutane first (high vacuum required).

  • Acid Wash Extraction: The product has a basic nitrogen (pyrazole ring).

    • Dissolve crude mix in organic solvent (EtOAc).

    • Extract with 1M HCl . The product goes into the aqueous layer (protonated); the dibromide stays in the organic layer.

    • Wash aqueous layer with ether to remove traces of dibromide.

    • Basify aqueous layer (NaHCO3/NaOH) and extract the pure product back into EtOAc.

Module 4: Optimized "Gold Standard" Protocol

This protocol uses a Phase Transfer Catalyst (PTC) approach, which is robust, minimizes elimination, and simplifies workup.[1]

Reagents:

  • Pyrazole (1.0 eq)

  • 1,4-Dibromobutane (4.0 eq )

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous, finely ground)
    
  • TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibromobutane (4.0 eq) and TBAB (0.05 eq) in MeCN (concentration ~0.2 M relative to pyrazole).

  • Activation: Add

    
     (2.0 eq). Stir for 10 minutes at Room Temperature (RT).
    
  • Addition: Add Pyrazole (1.0 eq) slowly (or dropwise as a solution in MeCN) over 30 minutes.

    • Note: Slow addition keeps the instantaneous concentration of pyrazole low relative to the dibromide, further suppressing dimerization.

  • Reaction: Heat to 50-60°C. Monitor by TLC (EtOAc/Hexane 1:4).

    • Endpoint: Pyrazole should be consumed within 4-6 hours.

  • Workup (The Acid-Base Trick):

    • Filter off solids (

      
      /KBr). Concentrate filtrate.
      
    • Dissolve residue in EtOAc.

    • CRITICAL STEP: Extract with 1N HCl (

      
      ).
      
    • Organic Layer:[2] Contains excess 1,4-dibromobutane (Recover/Recycle).

    • Aqueous Layer: Contains Product-HCl salt.

  • Isolation: Neutralize the combined aqueous layers with NaOH or

    
     until pH > 9. Extract with DCM or EtOAc (
    
    
    
    ). Dry over
    
    
    and concentrate.

Expected Data:

ParameterValue
Physical State Colorless to pale yellow oil
Yield (Isolated) 85 - 92%
Regioselectivity N/A (Symmetric starting material)
Key 1H NMR Signal

3.40 (t, 2H,

-Br),

4.15 (t, 2H,

)

References

  • General N-Alkylation of Pyrazoles: Limbach, H. H., et al. "Structure and Tautomerism of 1H-Pyrazole derivatives." Journal of the American Chemical Society, 2022. (Demonstrates the nucleophilicity of the pyrazole anion).

  • Phase Transfer Catalysis (PTC) Efficacy: Diez-Barra, E., et al. "Phase transfer catalysis without solvent: synthesis of N-alkylpyrazoles."[1] Synthetic Communications, Vol 23, Issue 13, 1993. (Establishes the high yield of PTC methods for azoles).

  • Statistical Control in Dihalide Alkylation: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (Authoritative source on statistical probability in nucleophilic substitution of

    
    -dihaloalkanes).
    
    
  • Synthesis of Lurasidone Intermediates (Relevant Patent): "Process for the preparation of Lurasidone." Patent WO2011106984. (Describes the industrial synthesis of similar N-(4-bromobutyl) intermediates using excess dihalide to prevent dimerization).

Sources

Optimization

Technical Support Center: Purification of 1-(4-Bromobutyl)-1H-pyrazole

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(4-Bromobutyl)-1H-pyrazole using column chromatography. Our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(4-Bromobutyl)-1H-pyrazole using column chromatography. Our focus is on providing practical, field-tested solutions to common issues, grounded in the fundamental principles of chromatographic separation.

Section 1: Understanding the Molecule and Potential Challenges

1.1. What are the key structural features of 1-(4-Bromobutyl)-1H-pyrazole that influence its purification?

1-(4-Bromobutyl)-1H-pyrazole is an amphiphilic molecule, meaning it possesses both polar and non-polar characteristics.

  • Polar Head: The 1H-pyrazole ring contains two nitrogen atoms, making this part of the molecule polar and capable of hydrogen bonding. The lone pair of electrons on the N2 nitrogen can also interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, which can sometimes lead to purification challenges.

  • Non-Polar Tail: The 4-bromobutyl chain is a flexible, non-polar alkyl halide chain.

This dual nature means its solubility and interaction with the stationary phase are highly dependent on the chosen mobile phase. The primary challenge is to find a solvent system that provides differential migration between the target compound and structurally similar impurities.

1.2. What are the common impurities I should expect from the synthesis of 1-(4-Bromobutyl)-1H-pyrazole?

Understanding potential impurities is critical for designing an effective purification strategy.[1] Common impurities may include:

  • Unreacted Starting Materials: Pyrazole and 1,4-dibromobutane.

  • Bis-alkylation Product: 1,4-di(1H-pyrazol-1-yl)butane, where a pyrazole molecule has substituted both bromine atoms of 1,4-dibromobutane.

  • Isomeric Impurities: Depending on the synthetic route, small amounts of 1-(4-Bromobutyl)-1H-pyrazole's structural isomers might be present.

  • Solvent Residues and Reagent Byproducts: Such as base catalysts (e.g., triethylamine) or phase-transfer catalysts used during synthesis.

Each of these impurities has a different polarity, which we can exploit for separation.

Section 2: Method Development - The Key to Success

The foundation of a successful column purification is meticulous method development using Thin-Layer Chromatography (TLC).[2]

2.1. How do I select the right solvent system (mobile phase) using TLC?

The goal is to find a solvent system where the desired product, 1-(4-Bromobutyl)-1H-pyrazole, has a Retention Factor (Rf) of approximately 0.25-0.35 .[3] This Rf range typically provides the best separation in a flash column chromatography setup.

Experimental Protocol: TLC Solvent System Screening

  • Prepare Stock Solutions: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also prepare solutions of your starting materials (pyrazole and 1,4-dibromobutane) if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and starting materials on a silica gel TLC plate (e.g., Silica Gel 60 F254).[2]

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent system. Common starting systems for pyrazole derivatives are mixtures of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate).[4][5]

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).[6] Staining with iodine or potassium permanganate can also be used.

  • Analyze and Iterate: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the solvent ratio to achieve the target Rf for your product.

Data Presentation: Example of TLC Screening Results

TrialSolvent System (Hexane:Ethyl Acetate)Product RfImpurity 1 Rf (e.g., Pyrazole)Impurity 2 Rf (e.g., 1,4-dibromobutane)Assessment
19:10.100.000.85Product has low mobility. Increase polarity.
27:30.300.050.90Good Separation. Target Rf achieved.
31:10.650.200.95Poor separation from non-polar impurities.

This table illustrates the iterative process of optimizing the mobile phase.

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

Q1: My compound is streaking badly on the TLC plate and likely on the column. What's wrong?

Cause: Streaking is often a sign of compound overloading or strong, undesirable interactions with the stationary phase. Since pyrazoles are basic, the acidic nature of silica gel can cause this issue. The basic nitrogen atom can interact too strongly with the acidic silanol groups, leading to poor peak shape and difficult elution.[7]

Solution:

  • Reduce Sample Load: Ensure you are not spotting too much material on the TLC plate.

  • Deactivate the Silica Gel: Add a small amount of triethylamine (Et3N) or ammonia in methanol to your mobile phase (typically 0.1-1%).[8] This base will neutralize the acidic sites on the silica, preventing the strong interaction with your pyrazole product and resulting in sharper bands. Always perform a TLC test with the modified eluent first.

Q2: My product won't come off the column, or the recovery is very low.

Cause: This indicates that your mobile phase is not polar enough to elute the compound, or the compound is irreversibly binding to or decomposing on the silica gel.[7]

Solutions:

  • Increase Mobile Phase Polarity: If your TLC showed an appropriate Rf, you may need to gradually increase the polarity of the eluent during the column run (a gradient elution). For example, start with 8:2 Hexane:EtOAc and slowly increase to 7:3 or 6:4.

  • Check for Decomposition: To test if your compound is stable on silica, spot it on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound is decomposing.[7]

  • Use a Deactivated or Alternative Stationary Phase:

    • Deactivated Silica: Pack the column with a slurry of silica gel containing 1% triethylamine.[8]

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic compounds that are sensitive to acidic silica.

Q3: All my compounds are eluting together at the solvent front.

Cause: The mobile phase is too polar. It is dissolving all components and carrying them through the column without sufficient interaction with the stationary phase, leading to no separation.

Solution: Decrease the polarity of your mobile phase. If you used a 1:1 mixture of Hexane:Ethyl Acetate, try 4:1 or 9:1. Refer back to your TLC development to find a less polar system that provides better separation.[3]

Q4: I have two spots that are very close together on the TLC. How can I separate them on the column?

Cause: The selectivity of your chosen solvent system is insufficient to resolve the two compounds.

Solutions:

  • Optimize the Mobile Phase: Try a different solvent combination. For instance, replacing Ethyl Acetate with Dichloromethane or Diethyl Ether might change the selectivity and improve the separation between the spots.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for interaction and can improve the separation of closely eluting compounds.

  • Run a Shallow Gradient: A very slow, shallow increase in polarity during elution can help resolve compounds with very similar Rf values.[7]

Mandatory Visualization: Purification Workflow

G cluster_prep 1. Pre-Chromatography cluster_execution 2. Column Execution cluster_post 3. Post-Chromatography Crude Crude Product (1-(4-Bromobutyl)-1H-pyrazole + Impurities) TLC_Dev TLC Method Development (Target Rf ≈ 0.3) Crude->TLC_Dev Optimize Eluent Packing Pack Column (Silica Gel +/- 1% Et3N) TLC_Dev->Packing Loading Load Sample (Dry or Wet Loading) Packing->Loading Elution Elute with Optimized Solvent (Isocratic or Gradient) Loading->Elution Collect Collect Fractions Elution->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Mandatory Visualization: Troubleshooting Decision Tree

// Streaking Path node [fillcolor="#FBBC05"]; Sol_Streak [label="Add 1% Et3N to Eluent", shape=cds]; Streaking -> Sol_Streak [label="Yes"];

// No Elution Path node [fillcolor="#FBBC05"]; Sol_Elution1 [label="Increase Eluent Polarity"]; Sol_Elution2 [label="Switch to Alumina Column"]; No_Elution -> Sol_Elution1 [label="Yes"]; Sol_Elution1 -> Sol_Elution2 [label="If decomposition occurs"];

// Poor Separation Path node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sep_Q1 [label="Spots too close?"]; Sep_Q2 [label="Spots at solvent front?"]; No_Sep -> Sep_Q1; No_Sep -> Sep_Q2;

node [fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Sep1 [label="Change Solvent System\n(e.g., Hex/DCM)"]; Sol_Sep2 [label="Use Longer Column"]; Sol_Sep3 [label="Decrease Eluent Polarity"];

Sep_Q1 -> Sol_Sep1 [label="Yes"]; Sep_Q1 -> Sol_Sep2 [label="Yes"]; Sep_Q2 -> Sol_Sep3 [label="Yes"]; } dot Caption: Troubleshooting decision tree for common chromatography issues.

References

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • The Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Available at: [Link]

  • MDPI. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Available at: [Link]

  • ResearchGate. Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available at: [Link]

  • PMC. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]

  • Biotage. Successful flash chromatography. Available at: [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN DRUG SUBSTANCE AND DRUG PRODUCT. Available at: [Link]

  • Chemistry LibreTexts. Running a flash column. Available at: [Link]

  • DOI. SUPPORTING INFORMATION. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Pyrazole-Containing Reaction Mixtures

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the common challenge of removing unreacted pyrazole from reaction mixtures. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of pyrazole that influence purification strategies?

A1: Understanding the physicochemical properties of pyrazole is the foundation for selecting an appropriate removal method. Pyrazole (C₃H₄N₂) is a heterocyclic aromatic organic compound with the following key characteristics:

  • Physical State: It is a colorless to pale yellow crystalline solid at room temperature.[1][2]

  • Basicity: Pyrazole is a weak base. The lone pair on one of its nitrogen atoms can be protonated by an acid. This is the most critical property exploited for its removal via acid-base extraction.

  • Solubility: Pyrazole is moderately soluble in water and polar organic solvents like ethanol and methanol, but less soluble in non-polar solvents like hexane and petroleum ether.[1][2][3] Its solubility in water and cyclohexane increases significantly with temperature.[2]

  • Polarity: It is a polar molecule due to the presence of two nitrogen atoms. This polarity dictates its behavior in chromatographic separations.

Q2: I have a significant amount of unreacted pyrazole in my crude reaction mixture. What is the most robust and scalable method I should consider first?

A2: For most applications, acid-base extraction is the most efficient, scalable, and cost-effective first-line strategy for removing unreacted pyrazole.[4] The principle is to convert the basic pyrazole into its water-soluble salt form, thereby partitioning it from the organic phase (containing your likely less-basic product) into the aqueous phase.

The causality is straightforward: by washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), you protonate the pyrazole, forming pyrazolium chloride. This salt has high aqueous solubility and will be drawn out of the organic layer. This technique is particularly effective when your desired product is neutral or acidic and lacks basic functional groups that would also be extracted.

Q3: Are there any other "quick" methods besides a full extraction or column chromatography?

A3: Yes, depending on the scale and nature of your product, a few simpler methods can be effective:

  • Hexane/Petroleum Ether Wash: If your desired product has low solubility in non-polar solvents, you can perform repeated washes or trituration of your crude mixture with a solvent like cold hexane.[5] Pyrazole has limited solubility in these solvents, but this can be sufficient to remove small to moderate amounts of residual starting material, especially if the product precipitates as a solid.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[6][7] The ideal solvent is one in which your product has high solubility at an elevated temperature and low solubility at a low temperature, while pyrazole remains soluble at the lower temperature.[2][8]

Troubleshooting and In-Depth Protocols

This section addresses specific issues you may encounter and provides detailed, self-validating protocols.

Scenario 1: Failure of Acid-Base Extraction

Problem: "I performed a 1M HCl wash on my dichloromethane (DCM) solution, but TLC analysis shows that a significant amount of pyrazole remains in the organic layer. What went wrong?"

Possible Causes & Solutions:

  • Insufficient Acid: The amount of acid used was not sufficient to protonate all the pyrazole.

    • Validation & Solution: After the extraction, check the pH of the aqueous layer. It should be distinctly acidic (pH 1-2). If it is neutral or only weakly acidic, it indicates that the pyrazole has consumed all the acid. Perform another wash with a fresh portion of 1M HCl.

  • Poor Partitioning: Mass transfer between the organic and aqueous phases was inefficient.

    • Validation & Solution: Ensure you are shaking the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area between the two phases. If you observe an emulsion, allow the funnel to stand or add a small amount of brine to help break it.

  • Product is also Basic: Your desired product may also contain basic functional groups and is being extracted along with the pyrazole.

    • Validation & Solution: Before committing your entire batch, perform a small-scale test. After the acid wash, basify the acidic aqueous layer with 1M NaOH until pH > 10 and extract it with a fresh portion of an organic solvent like DCM or ethyl acetate. Run a TLC of this new organic layer. The presence of a spot corresponding to your product confirms it is also being extracted. In this case, acid-base extraction is not suitable, and you must proceed to an alternative method like chromatography.

Workflow Diagram: Selecting a Purification Method

This decision tree can guide you to the most logical purification strategy based on the properties of your product.

G start Crude Mixture (Product + Pyrazole) is_product_acid_stable Is the product stable to dilute acid (e.g., 1M HCl)? start->is_product_acid_stable is_product_solid Is the product a solid? polarity_diff Is there a significant polarity difference between product and pyrazole? is_product_solid->polarity_diff  No recrystallization Recrystallization is_product_solid->recrystallization  Yes is_product_acid_stable->is_product_solid  No acid_wash Acid-Base Extraction (1M HCl wash) is_product_acid_stable->acid_wash  Yes chromatography Column Chromatography polarity_diff->chromatography  Yes alt_methods Consider Alternative Methods: - Preparative HPLC - Distillation (if applicable) polarity_diff->alt_methods  No

Caption: Decision tree for selecting the optimal pyrazole removal strategy.

Scenario 2: Co-elution during Column Chromatography

Problem: "I'm running a silica gel column with a hexane/ethyl acetate gradient, but my product and the unreacted pyrazole are coming off the column at nearly the same Rf. How can I improve my separation?"

Causality: Co-elution occurs when the product and impurity have very similar polarities and, therefore, similar affinities for the stationary phase (silica) and solubility in the mobile phase.[6]

Solutions & Protocols:

  • Mobile Phase Modification:

    • Principle: The goal is to find a solvent system that maximizes the difference in affinity between your product and pyrazole.

    • Protocol:

      • Switch to a different solvent system. Instead of ethyl acetate, try using dichloromethane (DCM) or a mixture of DCM/methanol as the polar component. A common starting point is a gradient of 0-10% methanol in DCM.

      • Add a small amount of a modifier. For silica gel, adding ~0.5-1% triethylamine (TEA) to your mobile phase can deactivate acidic sites on the silica and often improves the peak shape of basic compounds like pyrazole, potentially changing its retention time relative to your product. Conversely, adding ~1% acetic acid can be used for acidic compounds.

  • Stationary Phase Modification:

    • Principle: If changing the mobile phase is ineffective, changing the stationary phase provides an entirely different separation mechanism.

    • Protocol:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for separating basic compounds. Pyrazole may interact differently with alumina's surface compared to your product.

      • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18-functionalized silica (reverse-phase) is a powerful option. Here, the elution order is reversed, with non-polar compounds being retained more strongly. A typical mobile phase would be a gradient of water and acetonitrile or methanol.

Data Summary Table: Comparison of Purification Methods
MethodPrinciple of SeparationAdvantagesDisadvantagesBest For...
Acid-Base Extraction Difference in basicity (pKa)Fast, highly scalable, inexpensive, removes large quantities.Product must be stable to acid and not be basic itself.[4]Initial bulk removal of pyrazole from neutral or acidic products.
Column Chromatography Difference in polarityHigh resolution, applicable to a wide range of compounds.Can be slow, solvent-intensive, and difficult to scale up.[6][9]Separating compounds with different polarities; final purification step.
Recrystallization Differential solubility in a solventCan yield very high purity material, good for scaling up.Product must be a solid; requires finding a suitable solvent system; potential for product loss.[2][6]Purifying solid products when a suitable solvent is identified.
Distillation Difference in boiling pointsExcellent for large quantities of volatile liquids.Product must be thermally stable; requires a significant boiling point difference (>25 °C); risk of azeotropes.Purifying thermally stable liquid products with boiling points significantly different from pyrazole's (~187 °C).

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling pyrazole and associated solvents.[10][11]

  • Toxicity: Pyrazole is toxic if ingested or inhaled and can cause skin and eye irritation.[2][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[11][12] Avoid creating dust.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[10]

This guide provides a framework for logically approaching the removal of unreacted pyrazole. The key to success is to understand the properties of your specific product and to use small-scale trials to validate your chosen purification method before committing your entire batch.

References

  • How to remove excess pyrrole from a reaction mixture? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved February 7, 2026, from [Link]

  • Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. (n.d.). Retrieved February 7, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015). Retrieved February 7, 2026, from [Link]

  • The acidic acylpyrazolones and acylisoxazolones extractants. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (2025). Retrieved February 7, 2026, from [Link]

  • Azeotrope tables - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • Pyrazole - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Retrieved February 7, 2026, from [Link]

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis of Chromone-Related Pyrazole Compounds - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • US4434292A - Process for the preparation of pyrazole - Google Patents. (n.d.).
  • Azeotropes from A to Z - Conservation OnLine. (2006). Retrieved February 7, 2026, from [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives - European Journal of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma - MDPI. (2026). Retrieved February 7, 2026, from [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved February 7, 2026, from [Link]

  • azeotropic data for binary mixtures - Ventilazione Industriale. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-nitro-1H-pyrazole - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]

  • Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole | The Journal of Chemical Physics | AIP Publishing. (2010). Retrieved February 7, 2026, from [Link]

  • US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents. (n.d.).
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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Linkers: A Case Study of 1-(4-Bromobutyl)-1H-pyrazole

Foreword: The Critical Role of the Linker in Modern Therapeutics In the landscape of targeted therapies, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the lin...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of the Linker in Modern Therapeutics

In the landscape of targeted therapies, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive connector.[1][2][3] It is a critical determinant of a conjugate's success, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[4][5][6][7] The choice of linker can dictate whether a potent payload reaches its target or is prematurely released, leading to off-target toxicity.[8][9]

This guide provides a comprehensive framework for the systematic evaluation of novel linker technologies, using the promising yet under-characterized molecule, 1-(4-Bromobutyl)-1H-pyrazole, as a case study. We will benchmark this pyrazole-based linker against established, commercially available alternatives, providing researchers, scientists, and drug development professionals with a robust, experimentally-grounded methodology for linker selection and optimization.

Introduction to 1-(4-Bromobutyl)-1H-pyrazole: A Linker of Interest

The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceutical agents.[10][11] Its inherent stability, potential for hydrogen bonding, and tunable electronic properties make it an attractive core for linker design.[12][13] 1-(4-Bromobutyl)-1H-pyrazole presents a bifunctional architecture: a reactive bromobutyl group for conjugation to a targeting moiety (e.g., an antibody or small molecule) and a pyrazole ring that can be further functionalized or serve as a stable spacer.[14][15]

The central hypothesis is that the pyrazole core may offer a favorable balance of rigidity and hydrophilicity, potentially enhancing plasma stability and modulating the aggregation propensity of the final conjugate. This guide will outline the necessary experiments to validate this hypothesis.

The Competitive Landscape: Commercially Available Linkers for Comparison

To provide a meaningful benchmark, we will compare 1-(4-Bromobutyl)-1H-pyrazole against two widely-used classes of commercially available linkers:

  • Polyethylene Glycol (PEG) Linkers: These are the workhorses of bioconjugation, prized for their ability to enhance hydrophilicity, reduce immunogenicity, and improve the pharmacokinetic profile of conjugates.[7][][17] We will use a discrete PEG linker (e.g., Mal-PEG4-NHS ester) as our representative example.

  • Cleavable Linkers: These linkers are designed to release their payload under specific physiological conditions.[18][19] We will focus on a disulfide-based linker (e.g., SPDB), which is cleaved in the reducing environment of the cell's cytosol.[20][]

Experimental Framework for Comparative Evaluation

A rigorous comparison of these linkers necessitates a multi-pronged experimental approach. The following sections detail the key assays and their underlying rationale. For this illustrative guide, we will model the conjugation of a model small molecule payload (e.g., a fluorescent dye or a cytotoxic drug analog) to a model antibody.

Synthesis and Conjugation Workflow

The initial step involves the synthesis of the linker-payload constructs and their subsequent conjugation to the antibody. The workflow is designed to ensure reproducibility and generate conjugates with a consistent drug-to-antibody ratio (DAR).

G cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation Payload Payload Couple Payload Coupling Payload->Couple Linker Linker Activate_Linker Linker Activation Linker->Activate_Linker Activate_Linker->Couple Purify_LP Purification (HPLC) Couple->Purify_LP Conjugate Conjugation Reaction Purify_LP->Conjugate Antibody Antibody Reduce_Ab Antibody Reduction (e.g., TCEP) Antibody->Reduce_Ab Reduce_Ab->Conjugate Purify_ADC Purification (SEC) Conjugate->Purify_ADC

Caption: General workflow for linker-payload synthesis and antibody conjugation.

Protocol: Antibody Conjugation

  • Antibody Preparation: Dialyze the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Antibody Reduction (for thiol-reactive linkers): Reduce a controlled number of interchain disulfide bonds using a reducing agent like TCEP. The molar ratio of TCEP to antibody will determine the final DAR.

  • Linker-Payload Reaction: Add the activated linker-payload construct to the reduced antibody at a defined molar excess.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).

  • Quenching: Quench any unreacted linker with a small molecule thiol, such as N-acetylcysteine.

  • Purification: Remove unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC).

  • Characterization: Analyze the purified conjugate by UV-Vis spectroscopy (to determine DAR), hydrophobic interaction chromatography (HIC), and size-exclusion chromatography (SEC) to assess purity and aggregation.

Physicochemical Characterization

The linker's properties directly influence the physicochemical characteristics of the resulting conjugate.

Table 1: Illustrative Physicochemical Properties of Antibody Conjugates

Property1-(4-Bromobutyl)-1H-pyrazole LinkerMal-PEG4-NHS Ester LinkerSPDB Linker
Drug-to-Antibody Ratio (DAR) 3.83.93.7
Aggregation (% by SEC) < 1%< 1%2.5%
Hydrophobicity (HIC Retention Time) ModerateLowHigh

Note: The data in this table is for illustrative purposes only.

The rationale behind these measurements is as follows:

  • DAR: Ensures that comparisons between the different linker conjugates are made on a like-for-like basis.

  • Aggregation: High levels of aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[4]

  • Hydrophobicity: Increased hydrophobicity can lead to faster clearance and off-target toxicity.[7][22]

In Vitro Stability Assessment

A critical attribute of any linker is its stability in circulation.[9] Premature release of the payload can lead to severe off-target toxicity.

G ADC Antibody-Drug Conjugate Incubate Incubate in Human Plasma (37°C) ADC->Incubate Timepoints Sample at Multiple Timepoints (0, 24, 48, 72h) Incubate->Timepoints Analysis Analyze by LC-MS Timepoints->Analysis Quantify Quantify Intact ADC and Released Payload Analysis->Quantify

Caption: Workflow for assessing the in vitro plasma stability of antibody-drug conjugates.

Protocol: Plasma Stability Assay

  • Incubation: Incubate the antibody conjugates in human plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation: Precipitate plasma proteins using acetonitrile and centrifuge to collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact conjugate over time to determine the stability profile.

Table 2: Illustrative In Vitro Plasma Stability Data

Time (hours)1-(4-Bromobutyl)-1H-pyrazole (% Intact)Mal-PEG4-NHS Ester (% Intact)SPDB (% Intact)
0 100100100
24 989992
48 969885
72 949778

Note: The data in this table is for illustrative purposes only.

Payload Release Mechanisms

For cleavable linkers, understanding the rate and extent of payload release under specific conditions is crucial.

Protocol: Reductive Cleavage Assay (for SPDB Linker)

  • Incubation: Incubate the SPDB-linked conjugate in a buffer containing a reducing agent, such as glutathione (GSH), at a concentration mimicking the intracellular environment (e.g., 5 mM).

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS to quantify the released payload.

This assay would demonstrate the selective release of the payload from the SPDB linker in a reducing environment, a key feature of its design.[8][20] The 1-(4-Bromobutyl)-1H-pyrazole and PEG linkers, being non-cleavable, would be expected to show minimal payload release in this assay.[8][19]

Synthesizing the Evidence: A Comparative Analysis

  • 1-(4-Bromobutyl)-1H-pyrazole demonstrates excellent plasma stability, comparable to the highly stable PEG linker. Its moderate hydrophobicity suggests a potentially favorable pharmacokinetic profile, balancing the need for solubility with the risk of rapid clearance. The pyrazole core appears to provide a stable, non-cleavable linkage.

  • Mal-PEG4-NHS Ester serves as the benchmark for stability and hydrophilicity.[] Its low hydrophobicity and high plasma stability are consistent with its widespread use in improving the properties of bioconjugates.[6][7]

  • SPDB exhibits the expected behavior of a cleavable linker, with a gradual release of the payload in plasma, which is a known characteristic of some disulfide linkers.[23] Its higher hydrophobicity is also a recognized trait that needs to be managed in ADC design.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of novel linkers like 1-(4-Bromobutyl)-1H-pyrazole. Our illustrative data suggests that this pyrazole-based linker is a promising candidate, offering excellent stability.

Further in-depth studies would be required to fully elucidate its potential. These include:

  • In vitro and in vivo efficacy studies: To determine if the conjugate retains its biological activity and demonstrates a therapeutic effect.

  • Pharmacokinetic studies in animal models: To assess the in vivo clearance, distribution, and overall exposure of the conjugate.

  • Immunogenicity assessment: To ensure the linker does not elicit an unwanted immune response.

By employing a systematic and rigorous benchmarking approach, researchers can make informed decisions about linker selection, ultimately accelerating the development of safer and more effective targeted therapies.

References

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026-01-25). Google AI Search Grounding.
  • PEG Linkers in Antibody-Drug Conjug
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evalu
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2026-01-16). PMC.
  • Predicted pharmacokinetics and drug-like properties of compounds 4-7.
  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024-10-01). Google AI Search Grounding.
  • 1-(4-Bromobutyl)-1h-pyrazole CAS. ChemicalBook.
  • HIRN Webinar: Bifunctional Small Molecules: From PROTACs to Molecular Glues. (2023-05-03). YouTube.
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjug
  • Cleavable vs. Non-Cleavable Linkers. (2021-07-21). BroadPharm.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • Linkers for ADCs. NJ Bio, Inc..
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021-09-10). Google AI Search Grounding.
  • Novel approaches for the rational design of PROTAC linkers. (2020-10-30).
  • Cleavable versus non-cleavable ADC linker chemistry. (2021-07-26). ProteoGenix.
  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug
  • ADC Linkers, AOC Linkers. BroadPharm.
  • What are PEG Linkers?. (2020-12-11). BroadPharm.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023-08-04). PMC.
  • SPDB Linkers in Antibody-Drug Conjug
  • Effect of linker variation on the stability, potency, and efficacy of carcinoma-reactive BR64-doxorubicin immunoconjugates. (2026-01-16).
  • PEG Linkers. ADC Review.

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Comparative

A Comparative Guide to the Conformational Analysis of 1-(4-Bromobutyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The spatial arrangement, or conformation, of a molecule is intrinsically linked to its chemical reactivity and biological activity. For drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement, or conformation, of a molecule is intrinsically linked to its chemical reactivity and biological activity. For drug development professionals, understanding the conformational landscape of a molecule is paramount, as it dictates how a potential drug candidate will interact with its biological target. This guide provides an in-depth comparison of the primary methodologies used for the conformational analysis of 1-(4-Bromobutyl)-1H-pyrazole derivatives, a class of compounds holding significant interest in medicinal chemistry due to the versatile nature of the pyrazole scaffold.[1][2]

The central challenge in analyzing these molecules lies in the conformational flexibility imparted by the N-substituted butyl chain. The molecule's overall shape is not static but exists as an equilibrium of multiple conformers. This guide will compare and contrast the leading experimental and computational techniques used to elucidate this complex conformational behavior, providing the causal logic behind experimental choices and validating the described protocols.

The Synergy of Computational and Experimental Approaches

A robust conformational analysis does not rely on a single technique. Instead, it leverages the synergy between computational modeling and experimental validation.[3][4] Computational methods are adept at exploring the potential energy surface to identify low-energy, stable conformers, while experimental techniques provide real-world data to confirm or refute these theoretical models.[4]

G cluster_comp Computational Analysis cluster_exp Experimental Validation Comp_Search Conformational Search (MM / MD) DFT_Opt Geometry Optimization & Energy Calculation (DFT) Comp_Search->DFT_Opt Identify minima NMR NMR Spectroscopy (NOE, Coupling Constants) DFT_Opt->NMR Predict NMR parameters for comparison XRay Single Crystal X-ray Diffraction DFT_Opt->XRay Compare with solid-state structure NMR->XRay Complementary Data (Solution vs. Solid) Final_Model Validated Conformational Model NMR->Final_Model XRay->Final_Model caption Figure 1. Integrated workflow for conformational analysis.

Figure 1. Integrated workflow for conformational analysis.

Experimental Techniques: Capturing Molecular Reality

Experimental methods provide direct or indirect measurements of a molecule's three-dimensional structure. For flexible molecules like 1-(4-Bromobutyl)-1H-pyrazole, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for solution-phase analysis, while X-ray crystallography offers an unparalleled view of the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of conformational analysis in solution.[5][6] By analyzing the interactions between atomic nuclei, one can deduce the spatial relationships and connectivity of atoms within a molecule.

Core Protocols & Rationale:

  • ¹H and ¹³C NMR: These initial experiments confirm the chemical structure and provide clues about the electronic environment of each atom. In the context of conformational analysis, the chemical shifts can be sensitive to the molecule's geometry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most direct NMR method for determining spatial proximity. An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are bonded.

    • Why it's chosen: For the 1-(4-Bromobutyl)-1H-pyrazole, NOE experiments are critical for defining the orientation of the butyl chain relative to the pyrazole ring. For instance, observing an NOE between the protons on the first methylene group (N-CH₂) of the butyl chain and the proton at the C5 position of the pyrazole ring would indicate a preference for a specific spatial arrangement.

  • Coupling Constant (J-coupling) Analysis: The magnitude of the scalar coupling constant (³J) between two vicinal protons is related to the dihedral angle between them, as described by the Karplus equation.

    • Why it's chosen: By measuring the ³JHH values along the butyl chain, researchers can estimate the preferred torsion angles (e.g., gauche vs. anti) of the C-C bonds, providing a detailed picture of the chain's conformation.[6]

Single Crystal X-ray Crystallography

X-ray crystallography provides a definitive, high-resolution structure of a molecule as it exists in a crystal lattice.[7] This technique offers precise bond lengths, bond angles, and torsion angles.

Core Protocol & Rationale:

  • Crystal Growth: A high-quality single crystal of the 1-(4-Bromobutyl)-1H-pyrazole derivative is grown from a suitable solvent. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays.[7] The diffraction pattern is collected on a detector.[7]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.[7]

Comparison and Limitations:

TechniquePhaseInformation ProvidedKey AdvantageKey Limitation
NMR Spectroscopy SolutionTime-averaged conformation, internuclear distances (NOE), dihedral angles (J-coupling)Reflects the biologically relevant solution-phase conformation and dynamics.Provides an average picture; individual conformer populations must be inferred.
X-ray Crystallography SolidPrecise, static 3D structure, bond lengths, angles, and packing interactions.[8]Unambiguous determination of a single, low-energy conformation.[3][8]The conformation may be influenced by crystal packing forces and may not be the dominant conformer in solution.[9]

Computational Methods: Exploring the Conformational Landscape

Computational chemistry provides the tools to theoretically predict the stable conformations of a molecule and their relative energies.[10][11] For flexible molecules, a multi-step approach is most effective.

Molecular Mechanics (MM) and Molecular Dynamics (MD)
  • Molecular Mechanics (MM): MM methods use classical physics (force fields) to calculate the energy of a molecule. They are computationally inexpensive, making them ideal for initial, broad conformational searches to identify a large number of potential low-energy structures.

  • Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic transitions between different conformations in a simulated solvent environment.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that offers a much higher level of accuracy than MM for calculating the electronic structure and energy of a molecule.[11][12] It is the gold standard for refining the geometries and calculating the relative energies of the conformers initially identified by MM or MD.[13]

Core Protocol & Rationale:

  • Initial Conformational Search: A systematic search using a force field like MMFF94 is performed by rotating the key dihedral angles (e.g., Pyrazole-N-C1, N-C1-C2, etc.) to generate a wide array of possible conformers.

  • Geometry Optimization: The promising low-energy conformers from the MM search are then subjected to geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-31G(d). This step refines the structures to find the true energy minima on the potential energy surface.[9]

  • Energy Calculation: Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate relative energies (ΔE) between the conformers. These energies can be used to calculate the expected Boltzmann population of each conformer at a given temperature.

G cluster_legend Key Rotatable Bonds A Conformer A (gauche) TS A->TS ΔE_rev B Conformer B (anti) TS->B ΔE_fwd key1 τ1: Pyrazole-N1-Cα key2 τ2: N1-Cα-Cβ key3 τ3: Cα-Cβ-Cγ caption Figure 2. Relationship between major conformers.

Figure 2. Relationship between major conformers.

Data Synthesis: A Comparative Analysis

Let's consider a hypothetical analysis of 1-(4-Bromobutyl)-1H-pyrazole. Computational analysis identified two primary low-energy conformers: an anti conformer and a gauche conformer, differing in the torsion angle of the N-C-C-C backbone.

ParameterMethodConformer A (gauche)Conformer B (anti)
Relative Energy (ΔE) DFT (B3LYP/6-31G)0.8 kcal/mol0.0 kcal/mol
Calculated Population (298K) Boltzmann Distribution29%71%
Key Dihedral Angle (N-C-C-C) DFT (B3LYP/6-31G)~65°~180°
Key ¹H-¹H Distance (C5-H to N-CH₂-H) DFT (B3LYP/6-31G*)2.8 Å4.5 Å
Predicted NOE Intensity QualitativeStrongVery Weak / Absent
Experimental NOE NMR (NOESY)ObservedNot Observed

Interpretation:

The computational results predict that the anti conformer (B) is the global minimum, being 0.8 kcal/mol more stable than the gauche conformer (A). This translates to a predicted population ratio of approximately 71:29 in favor of the anti form. However, the experimental NOESY data shows a clear correlation between the pyrazole C5-H and the butyl N-CH₂ protons. This observation is only consistent with the geometry of the gauche conformer (A), where these protons are in close proximity.

This apparent contradiction highlights the importance of a multi-faceted approach. The discrepancy could arise from several factors:

  • Solvent Effects: The gas-phase DFT calculations may not fully capture the stabilizing effects of the solvent, which could favor the more compact gauche conformer. Re-running calculations with a polarizable continuum model (PCM) is a necessary next step.

  • Basis Set/Functional Inaccuracy: The chosen level of theory might not be sufficient. Benchmarking against higher-level methods like MP2 or coupled-cluster theory could provide more accurate energies.[13]

  • Dynamic Averaging: NMR results are a population-weighted average. While the anti conformer may be lower in energy, the molecule might be rapidly interconverting, and the observed NOE reflects a significant population of the gauche form.

Conclusion

The conformational analysis of flexible molecules like 1-(4-Bromobutyl)-1H-pyrazole derivatives is a complex task that demands a carefully integrated strategy. While computational methods like DFT are powerful for exploring the potential energy surface and identifying stable conformers, they provide theoretical possibilities. Experimental techniques, primarily solution-phase NMR and solid-state X-ray crystallography, are indispensable for validating these models against physical reality.[3][4] By critically comparing the results from each method, researchers can resolve discrepancies and build a comprehensive and reliable model of the molecule's conformational behavior, which is a critical step in rational drug design and development.

References

  • Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC - NIH. (2024-07-15). Available from: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 1-(4-Bromobutyl)-1h-pyrazole: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(4-Bromobutyl)-1h-pyrazole in a laboratory setting. As a brominated heterocyclic organic compound, it requires careful ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-(4-Bromobutyl)-1h-pyrazole in a laboratory setting. As a brominated heterocyclic organic compound, it requires careful management to ensure the safety of personnel and the protection of the environment. This document synthesizes best practices from established safety protocols and regulatory guidelines to provide a self-validating system for its disposal.

Immediate Safety Considerations

Assumed Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5]

  • Eye Irritation: Poses a risk of serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][5]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[1][3]

Hazard Classification (Assumed based on Analogs)GHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) and Handling

Given the assumed hazards, stringent adherence to PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling halogenated organic compounds. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be used when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[6][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit for halogenated organic compounds.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional safety officer.

Disposal Procedures for 1-(4-Bromobutyl)-1h-pyrazole

As a brominated organic compound, 1-(4-Bromobutyl)-1h-pyrazole is classified as a halogenated organic hazardous waste . It must be segregated from non-halogenated waste streams to ensure proper disposal and to avoid potentially dangerous reactions.

Step-by-Step Disposal Protocol
  • Waste Identification: All waste containing 1-(4-Bromobutyl)-1h-pyrazole must be identified as "Halogenated Organic Waste."

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with halogenated organic compounds (e.g., glass or a suitable plastic).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(4-Bromobutyl)-1h-pyrazole," and the approximate concentration or quantity. The date of initial waste accumulation should also be clearly marked.

  • Segregation:

    • DO NOT mix with non-halogenated organic waste.

    • DO NOT mix with acidic or basic waste.

    • DO NOT dispose of down the drain.

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Disposal Request: Once the container is full or has reached the designated accumulation time limit set by your institution's environmental health and safety (EHS) office, submit a request for chemical waste pickup. Follow your institution's specific procedures for waste manifest and pickup.

Disposal of Contaminated Materials

Any materials that come into contact with 1-(4-Bromobutyl)-1h-pyrazole, such as gloves, absorbent pads, and disposable labware, must also be disposed of as halogenated organic hazardous waste. These items should be placed in a sealed and labeled bag or container designated for solid hazardous waste.

Workflow for Disposal Decision Making

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway A 1-(4-Bromobutyl)-1h-pyrazole (Pure or in solution) C Is the waste a halogenated organic compound? A->C B Contaminated Materials (Gloves, paper towels, etc.) B->C D Collect in designated 'Halogenated Organic Waste' container (liquid) C->D Yes (Liquid) E Collect in designated 'Halogenated Solid Waste' container C->E Yes (Solid) F Label container with: 'Hazardous Waste' Chemical Name Date D->F E->F G Store in Satellite Accumulation Area F->G H Request EHS Pickup G->H

Caption: Decision workflow for the proper segregation and disposal of 1-(4-Bromobutyl)-1h-pyrazole waste.

Regulatory Context

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards for laboratory safety established by the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with all applicable federal, state, and local regulations.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ICL Industrial Products. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Retrieved from [Link]

  • National Institutes of Health. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

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